Product packaging for Ascorbyl tetra-2-hexyldecanoate(Cat. No.:)

Ascorbyl tetra-2-hexyldecanoate

Cat. No.: B8205287
M. Wt: 1129.8 g/mol
InChI Key: HQPBOBUGXWYNEZ-QLMRWRAFSA-N
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Description

Ascorbyl tetra-2-hexyldecanoate is a useful research compound. Its molecular formula is C70H128O10 and its molecular weight is 1129.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H128O10 B8205287 Ascorbyl tetra-2-hexyldecanoate

Properties

IUPAC Name

[(2S)-2-[(2R)-3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3/t62-,67+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBOBUGXWYNEZ-QLMRWRAFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H128O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ascorbyl Tetra-2-hexyldecanoate: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tetra-2-hexyldecanoate, also known as tetrahexyldecyl ascorbate, is a lipophilic, stable precursor to Vitamin C (L-ascorbic acid). Its oil-soluble nature allows for enhanced penetration into the stratum corneum. Upon transdermal absorption, it is enzymatically converted to its active form, ascorbic acid, where it exerts its well-documented antioxidant, anti-aging, and skin-brightening effects. This guide provides a comprehensive overview of its chemical structure and stability profile, crucial for formulation development and efficacy assessment.

Chemical Structure and Properties

This compound is the tetraester of ascorbic acid and 2-hexyldecanoic acid. This esterification at four hydroxyl groups of the ascorbic acid molecule renders it highly soluble in lipids and oils.

Chemical and Physical Data
PropertyValueReferences
IUPAC Name [(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate[1]
Synonyms Tetrahexyldecyl Ascorbate, Vitamin C tetra-isopalmitate, VC-IP, Nikkol VC-IP, BV-OSC, ATIP
CAS Number 183476-82-6[2]
Molecular Formula C70H128O10[2]
Molecular Weight 1129.76 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Solubility Oil-soluble; Soluble in ethanol and DMF; Insoluble in DMSO and water (PBS, pH 7.2)
Structural Representation

The following diagram illustrates the core ascorbic acid structure esterified with four 2-hexyldecanoic acid chains.

cluster_ascorbic_acid Ascorbic Acid Core cluster_fatty_acids Fatty Acid Chains Ascorbic_Acid Ascorbic Acid Fatty_Acid_1 2-Hexyldecanoic Acid Ascorbic_Acid->Fatty_Acid_1 Ester Linkage Fatty_Acid_2 2-Hexyldecanoic Acid Ascorbic_Acid->Fatty_Acid_2 Ester Linkage Fatty_Acid_3 2-Hexyldecanoic Acid Ascorbic_Acid->Fatty_Acid_3 Ester Linkage Fatty_Acid_4 2-Hexyldecanoic Acid Ascorbic_Acid->Fatty_Acid_4 Ester Linkage

Caption: Molecular structure concept of this compound.

Stability Profile

This compound is recognized for its superior stability compared to L-ascorbic acid, particularly its resistance to oxidation upon exposure to air and light.[2]

General Stability Characteristics
ConditionStabilityNotesReferences
Oxidation HighThe ester linkages protect the vulnerable enediol system of the ascorbic acid core.[2]
Heat StableCan be incorporated into formulations at elevated temperatures without significant degradation.[2]
Light StableShows greater photostability than L-ascorbic acid.[2]
pH More stable over a wider pH rangeUnlike L-ascorbic acid, which is highly pH-dependent for stability.[3]
Stability Under Oxidative Stress

While generally stable, a 2023 study published in Antioxidants revealed that this compound (referred to as THDC in the study) can degrade rapidly when exposed to singlet oxygen. However, its stability is significantly enhanced when co-formulated with other antioxidants, such as acetyl zingerone.[4]

ConditionObservationQuantitative Data (IC50)References
Singlet Oxygen Exposure Rapid degradationNot specified[4]
H2O2 Scavenging Weak antioxidant capacity alone850 µg/mL[4]
H2O2 Scavenging (with Acetyl Zingerone) Effective neutralization≤ 62.6 µg/mL[4]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methodologies developed for the determination of this compound in cosmetic formulations.[5][6][7]

Objective: To quantify the concentration of this compound in a formulation over time under various stress conditions to determine its degradation kinetics.

Materials and Equipment:

  • HPLC system with UV detector

  • RP-18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Environmental chambers (for temperature and humidity control)

  • Photostability chamber

Methodology:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol or isopropanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 5-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing this compound.

    • Extract the active ingredient using methanol or isopropanol. Sonication may be required to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Isopropanol (25:75 v/v)[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 222 nm[6]

    • Injection Volume: 20 µL

  • Stress Testing:

    • Store samples of the formulation under various conditions:

      • Elevated Temperature: 40°C, 50°C

      • Light Exposure: ICH Q1B photostability testing conditions

      • Oxidative Stress: Introduction of an oxidizing agent (e.g., AAPH) into the formulation.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples, prepare them as described above, and analyze by HPLC.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Quantify the concentration of this compound in the stressed samples.

    • Calculate the percentage of degradation over time for each condition.

Start Start Formulation Prepare Formulation with This compound Start->Formulation Stress Expose to Stress Conditions (Heat, Light, Oxidation) Formulation->Stress Sampling Sample at Time Intervals Stress->Sampling Extraction Extract Active with Methanol/Isopropanol Sampling->Extraction HPLC Analyze by HPLC Extraction->HPLC Quantify Quantify Concentration HPLC->Quantify Degradation Calculate Degradation Rate Quantify->Degradation End End Degradation->End

Caption: Experimental workflow for stability testing of this compound.

Antioxidant Capacity Assay (H2O2 Scavenging)

This protocol is based on the methodology described in the Antioxidants journal.[4]

Objective: To determine the hydrogen peroxide scavenging activity of this compound.

Methodology:

  • Sample Preparation: Dissolve this compound in ethanol and then dilute with PBS (pH 7.4) to the desired concentrations.

  • Reaction Initiation: Add 4 mM of H2O2 to the sample solution.

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

  • Measurement: Record the absorbance at 230 nm using a spectrophotometer.

  • Calculation: The percentage of H2O2 scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the H2O2) is determined.

Mechanism of Action and Signaling Pathways

Upon penetrating the skin, this compound is hydrolyzed by cutaneous esterases, releasing free L-ascorbic acid. The released Vitamin C then participates in several key biological pathways.

cluster_effects Biological Effects AT2H This compound (in Stratum Corneum) Hydrolysis Cutaneous Esterases AT2H->Hydrolysis VitC L-Ascorbic Acid (Active Vitamin C) Hydrolysis->VitC Antioxidant Neutralizes ROS VitC->Antioxidant Collagen Promotes Collagen Synthesis (Inhibits MMPs) VitC->Collagen Melanin Inhibits Tyrosinase Activity (Reduces Melanin Synthesis) VitC->Melanin UV_Protection Reduces UV-induced DNA Damage VitC->UV_Protection

Caption: Bio-conversion and primary mechanisms of action in the skin.

The released ascorbic acid acts as a potent antioxidant, directly neutralizing reactive oxygen species (ROS). It is also a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis. Furthermore, it inhibits the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, leading to a reduction in hyperpigmentation.[2][8] Studies have also shown that it can reduce UV-induced cell and DNA damage.[8]

Conclusion

This compound is a highly stable, oil-soluble derivative of Vitamin C with excellent skin penetration. Its stability to heat, light, and oxidation makes it a superior active ingredient for cosmetic and dermatological formulations compared to L-ascorbic acid. While it exhibits robust stability, its efficacy and stability can be further enhanced by co-formulation with other antioxidants. The provided experimental protocols offer a framework for assessing its stability and antioxidant capacity in new formulations, ensuring product performance and shelf-life.

References

Cellular Uptake and Metabolism of Ascorbyl Tetra-2-Hexyldecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipophilic precursor to Vitamin C, has garnered significant attention in dermatological and cosmetic research for its enhanced stability and skin permeability compared to L-ascorbic acid. This technical guide provides a comprehensive overview of the cellular uptake and metabolic conversion of AT2H. It details the mechanisms of its transport across the stratum corneum and into skin cells, its enzymatic hydrolysis to active ascorbic acid, and the subsequent physiological functions. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the metabolic pathways to facilitate a deeper understanding for research and development applications.

Introduction

This compound, also known by synonyms such as Tetrahexyldecyl Ascorbate (THD Ascorbate) and Ascorbyl Tetraisopalmitate, is a tetraester of ascorbic acid and 2-hexyldecanoic acid.[1][2] Its oil-soluble nature overcomes the inherent limitations of the water-soluble L-ascorbic acid, namely poor stability and limited penetration through the lipid-rich stratum corneum.[3][4][5] AT2H functions as a pro-drug, delivering ascorbic acid into the deeper layers of the skin where it is metabolized into its active form to exert its well-documented antioxidant, collagen-boosting, and anti-pigmentary effects.[1][3][6]

Cellular Uptake and Penetration

The lipophilic characteristics of AT2H are central to its enhanced bioavailability in the skin. Unlike L-ascorbic acid, which is repelled by the stratum corneum, the fatty acid chains of AT2H facilitate its penetration into the epidermis and dermis.[3][4][7] This superior absorption allows it to reside in the cell membrane, providing a reservoir for subsequent metabolic activation.[8]

Key Attributes of AT2H Penetration:
  • Lipophilicity: Enables efficient passage through the lipidic matrix of the stratum corneum.[3][8]

  • Enhanced Stability: More resistant to oxidation compared to L-ascorbic acid, ensuring a greater amount of the active precursor reaches the target cells.[4][9]

  • Greater Affinity for Skin: The fatty acid component is theorized to increase its affinity for the skin, aiding in its penetration.[4][7]

Intracellular Metabolism

Upon penetrating the epidermis and reaching the viable skin cells, AT2H undergoes enzymatic conversion to release active L-ascorbic acid.

Enzymatic Hydrolysis

The primary metabolic pathway for AT2H is hydrolysis, where the ester bonds are cleaved to yield ascorbic acid and 2-hexyldecanoic acid. This conversion is catalyzed by intracellular esterase enzymes.[3][10]

  • Key Enzyme: Carboxylesterase-2 (CES2) has been identified as the main carboxylesterase expressed by keratinocytes and is implicated in the metabolism of AT2H.[3]

The conversion process allows for a sustained release of ascorbic acid within the cells, where it can then participate in various physiological processes.

Metabolic Pathway Visualization

AT2H_Metabolism cluster_extracellular Extracellular Space cluster_cell Keratinocyte AT2H_ext This compound (AT2H) AT2H_intra AT2H AT2H_ext->AT2H_intra Passive Diffusion (Lipophilic Penetration) Ascorbic_Acid Ascorbic Acid (Vitamin C) AT2H_intra->Ascorbic_Acid Hydrolysis Physiological_Effects Physiological Effects (Collagen Synthesis, Antioxidant) Ascorbic_Acid->Physiological_Effects CES2 Carboxylesterase-2 (CES2) CES2->AT2H_intra Hydrolysis_Workflow Start Start Prep_Mixture Prepare Reaction Mixture (AT2H + CES2) Start->Prep_Mixture Incubate Incubate at 37°C Prep_Mixture->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-UV Quench->Analyze End End Analyze->End Signaling_Pathways cluster_collagen Collagen Synthesis cluster_antioxidant Antioxidant Activity cluster_pigmentation Melanogenesis AT2H This compound Ascorbic_Acid Intracellular Ascorbic Acid AT2H->Ascorbic_Acid Metabolism Collagen Increased Collagen Production Ascorbic_Acid->Collagen Antioxidant ROS Scavenging Vitamin E Regeneration Ascorbic_Acid->Antioxidant Pigmentation Reduced Hyperpigmentation Ascorbic_Acid->Pigmentation

References

The Antioxidant Mechanism of Ascorbyl Tetra-2-Hexyldecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipophilic derivative of L-ascorbic acid, has emerged as a highly stable and permeable precursor to Vitamin C for topical applications. This technical guide provides an in-depth exploration of the antioxidant mechanism of AT2H, detailing its conversion to active Vitamin C within the skin, its role in mitigating oxidative stress, and its influence on key cellular signaling pathways. Quantitative data on its antioxidant capacity are presented in comparison to other Vitamin C derivatives, and detailed protocols for relevant in vitro and cellular assays are provided.

Introduction

L-ascorbic acid is a potent endogenous antioxidant, crucial for protecting biological systems from the deleterious effects of reactive oxygen species (ROS). However, its inherent instability and poor penetration through the stratum corneum limit its efficacy in topical formulations.[1] this compound (also known as Tetrahexyldecyl Ascorbate or THD Ascorbate) is a stable, oil-soluble ester of ascorbic acid that addresses these limitations.[2][3] Its lipophilic nature facilitates its penetration into the epidermis and dermis, where it is enzymatically hydrolyzed to release active L-ascorbic acid.[4][5] This guide elucidates the multifaceted antioxidant mechanism of AT2H.

Core Antioxidant Mechanism

The primary antioxidant function of this compound is realized after its enzymatic conversion to L-ascorbic acid within the skin by cytosolic esterases.[5] Once converted, ascorbic acid employs several mechanisms to counteract oxidative stress:

  • Direct Radical Scavenging: L-ascorbic acid is an efficient electron donor. It directly neutralizes a wide array of reactive oxygen species, including the superoxide radical (O₂•⁻), hydroxyl radical (•OH), and singlet oxygen.[2] This process involves the donation of a hydrogen atom from the enol group of the ascorbic acid molecule, which results in the formation of the relatively stable ascorbyl radical.

  • Inhibition of Lipid Peroxidation: Due to its lipophilicity, AT2H can be incorporated into cellular membranes.[1] Upon conversion to ascorbic acid, it effectively protects membrane lipids from peroxidation, a chain reaction of oxidative degradation that leads to cellular damage.[6]

  • Synergy with Vitamin E: Ascorbic acid plays a crucial role in the antioxidant network by regenerating α-tocopherol (Vitamin E) from the tocopheroxyl radical.[7][8] Vitamin E is the primary chain-breaking antioxidant in lipid membranes. By reducing the tocopheroxyl radical, ascorbic acid restores the antioxidant capacity of Vitamin E, allowing it to continue to protect against lipid peroxidation.[7]

  • SOD-Like Activity: Some evidence suggests that AT2H exhibits superoxide dismutase (SOD)-like activity, aiding in the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, further reducing the burden of reactive oxygen species.[6]

AT2H_Antioxidant_Mechanism Overall Antioxidant Mechanism of AT2H cluster_skin Skin Layers Stratum Corneum Stratum Corneum Epidermis/Dermis Epidermis/Dermis Stratum Corneum->Epidermis/Dermis AT2H AT2H Epidermis/Dermis->AT2H AT2H (Topical Application) AT2H (Topical Application) AT2H (Topical Application)->Stratum Corneum Penetration L-Ascorbic Acid (Active Vitamin C) L-Ascorbic Acid (Active Vitamin C) AT2H->L-Ascorbic Acid (Active Vitamin C) Enzymatic Conversion Cytosolic Esterases Cytosolic Esterases Cytosolic Esterases->AT2H ROS (Free Radicals) ROS (Free Radicals) L-Ascorbic Acid (Active Vitamin C)->ROS (Free Radicals) Direct Scavenging Lipid Peroxidation Lipid Peroxidation L-Ascorbic Acid (Active Vitamin C)->Lipid Peroxidation Inhibition Oxidized Vitamin E (Tocopheroxyl Radical) Oxidized Vitamin E (Tocopheroxyl Radical) L-Ascorbic Acid (Active Vitamin C)->Oxidized Vitamin E (Tocopheroxyl Radical) Regeneration Neutralized Radicals Neutralized Radicals ROS (Free Radicals)->Neutralized Radicals Protected Cell Membranes Protected Cell Membranes Lipid Peroxidation->Protected Cell Membranes Active Vitamin E (Tocopherol) Active Vitamin E (Tocopherol) Oxidized Vitamin E (Tocopheroxyl Radical)->Active Vitamin E (Tocopherol)

Figure 1: Overall Antioxidant Mechanism of AT2H in the Skin.

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While it is a stable precursor, its direct antioxidant activity is lower than that of L-ascorbic acid. Its efficacy lies in its superior stability and skin penetration, leading to a sustained release of active Vitamin C.

Antioxidant Assay Result Reference
Tetrahexyldecyl Ascorbate (THDC)ORAC1035 µM Trolox equivalents/gram[4]
L-Ascorbic AcidORAC29,855.78 µM Trolox equivalents/mg[4]
Tetrahexyldecyl Ascorbate (THD)L-Ascorbic Acid Equivalency1% THD ≈ 0.16% L-Ascorbic Acid[9]
Magnesium Ascorbyl Phosphate (MAP)L-Ascorbic Acid Equivalency1% MAP ≈ 0.58% L-Ascorbic Acid[9]
Ascorbyl GlucosideL-Ascorbic Acid Equivalency1% Ascorbyl Glucoside ≈ 0.52% L-Ascorbic Acid[9]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, the ascorbic acid released from AT2H modulates key signaling pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under conditions of oxidative stress, L-ascorbic acid can promote the activation of the Nrf2 pathway.[11] This involves the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, and its translocation to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[5][12]

Nrf2_Pathway Nrf2 Signaling Pathway Activation Oxidative Stress (ROS) Oxidative Stress (ROS) Nrf2_Keap1_Complex Nrf2-Keap1 Complex Oxidative Stress (ROS)->Nrf2_Keap1_Complex Induces dissociation L-Ascorbic Acid L-Ascorbic Acid L-Ascorbic Acid->Nrf2_Keap1_Complex Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_translocation Nrf2 (Nuclear Translocation) Nrf2->Nrf2_translocation Nrf2_Keap1_Complex->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates transcription

Figure 2: Nrf2 Signaling Pathway Activation by L-Ascorbic Acid.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in the cellular response to environmental stresses, including UV radiation.[13] Oxidative stress can lead to the activation of MAPK pathways (e.g., p38, JNK), which can result in inflammatory responses and the expression of matrix metalloproteinases (MMPs) that degrade collagen. L-ascorbic acid has been shown to modulate MAPK signaling, although the effects can be complex and context-dependent. For instance, it can inhibit the activation of certain MAPKs, thereby reducing the downstream inflammatory and degradative processes.[14] One study noted that THD ascorbate alone could activate a pro-inflammatory type I interferon signaling pathway, but this effect was mitigated when combined with another antioxidant, acetyl zingerone, which also led to the repression of MMP1 and MMP7 expression.[15][16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

    • This compound (AT2H) stock solution (dissolved in a suitable solvent like ethanol or DMSO)

    • Methanol or ethanol

    • Positive control (e.g., L-ascorbic acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of the AT2H stock solution and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add the DPPH solution to each well/cuvette (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[17]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

DPPH_Assay_Workflow DPPH Assay Workflow Start Start Prepare_Solutions Prepare AT2H and Control Solutions Start->Prepare_Solutions Mix Mix Sample/Control with DPPH Solution Prepare_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Measure_Absorbance->Calculate End End Calculate->End

References

Fundamental Research on Lipophilic Vitamin C Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant vital for numerous physiological processes, including collagen synthesis, protection against oxidative stress, and immune function.[1][2][3] Despite its significant benefits, the inherent instability of L-ascorbic acid, particularly its susceptibility to oxidation when exposed to air, light, and heat, coupled with its hydrophilic nature, limits its efficacy in topical formulations and its ability to penetrate the lipophilic stratum corneum of the skin.[4][5][6] To overcome these limitations, researchers have developed lipophilic (fat-soluble) derivatives of Vitamin C. These derivatives are typically esters, formed by combining ascorbic acid with a fatty acid, which enhances stability at neutral pH and improves skin penetration.[6][7][8] Once absorbed into the skin, these derivatives are enzymatically hydrolyzed back into the biologically active L-ascorbic acid, allowing them to exert their therapeutic effects.[4][9] This guide provides an in-depth overview of the fundamental research into these derivatives, focusing on their properties, synthesis, biological mechanisms, and the experimental protocols used for their evaluation.

Physicochemical Properties of Common Lipophilic Vitamin C Derivatives

The modification of ascorbic acid with lipophilic moieties leads to derivatives with distinct physicochemical properties that are crucial for their formulation and efficacy. The most extensively researched derivatives include Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate (also known as Tetrahexyldecyl Ascorbate).

Table 1: Physicochemical Properties of Key Lipophilic Vitamin C Derivatives

PropertyAscorbyl Palmitate (AP)Ascorbyl Tetraisopalmitate (ATIP) / Tetrahexyldecyl Ascorbate (THDA)
INCI Name Ascorbyl PalmitateAscorbyl Tetraisopalmitate / Tetrahexyldecyl Ascorbate
Chemical Formula C₂₂H₃₈O₇[7]C₇₀H₁₂₈O₁₀
Molar Mass 414.5 g/mol [10]1129.8 g/mol [5]
Appearance White to yellowish-white powder[7][10][11][12]Colorless to light yellow liquid
Odor Citrus-like[11][12]Odorless
Solubility Very slightly soluble in water; freely soluble in alcohol, animal, and vegetable oils.[7][11][12]Oil-soluble; insoluble in water.[9][13]
Melting Point 107–117 °C[7][12]N/A (Liquid at room temperature)
Stability More stable than L-ascorbic acid, especially in oil-based formulations.[11][14] Effective up to pH 6.[14]Highly stable to heat and oxygen.[9][15] Stable at a wider pH range (>5).[4]

Synthesis of Lipophilic Vitamin C Derivatives

The primary method for creating these derivatives is through chemical synthesis, specifically by the acylation or esterification of L-ascorbic acid.[7][14]

General Synthesis Protocol: The synthesis involves reacting L-ascorbic acid with an acyl donor, such as a fatty acid chloride or anhydride, in the presence of a suitable solvent and often a catalyst. For instance, Ascorbyl Palmitate is formed from the esterification of ascorbic acid with palmitic acid.[7] A more complex derivative, tetrabutyryl vitamin C ester (TVCE), was synthesized via a simple one-step method combining Vitamin C and butyric acid, demonstrating the ongoing development of novel lipophilic variants.[16]

Synthesis_Workflow cluster_reactants Reactants Ascorbic_Acid L-Ascorbic Acid Esterification Esterification Reaction Ascorbic_Acid->Esterification Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Fatty_Acid->Esterification Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Esterification Purification Purification & Isolation Esterification->Purification Derivative Lipophilic Vitamin C Derivative Purification->Derivative

Caption: General workflow for the synthesis of lipophilic Vitamin C derivatives.

Biological Mechanisms and Signaling Pathways

Lipophilic derivatives must first be absorbed by cells and then converted into L-ascorbic acid to exert their biological effects. Their increased lipophilicity facilitates penetration through the stratum corneum and cellular membranes.[4][6]

Cellular Uptake and Metabolic Conversion

Unlike hydrophilic L-ascorbic acid, which relies on specific transporters (SVCTs), lipophilic derivatives can more readily diffuse across the lipid bilayer of cell membranes.[1][2] Once inside the cell, cytosolic enzymes, particularly esterases, hydrolyze the ester bond, releasing active L-ascorbic acid and the corresponding fatty acid.[4][17] This process makes the derivatives effective pro-vitamins.[5]

Cellular_Uptake cluster_membrane Cell Membrane Derivative_Ext Lipophilic Vitamin C Derivative Derivative_Int Intracellular Derivative Derivative_Ext->Derivative_Int Crosses Membrane Diffusion Passive Diffusion Esterase Cellular Esterases Derivative_Int->Esterase AA L-Ascorbic Acid (Active Form) Esterase->AA Releases Fatty_Acid Fatty Acid Esterase->Fatty_Acid Releases Hydrolysis Hydrolysis Biological_Effect Biological Effects (Antioxidant, etc.) AA->Biological_Effect

Caption: Cellular uptake and enzymatic conversion of lipophilic Vitamin C derivatives.
Antioxidant and Pro-oxidant Activities

The primary function of released ascorbic acid is to act as a potent antioxidant. It scavenges reactive oxygen species (ROS) such as the superoxide radical and hydroxyl radical, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage.[1][18][19] This activity is crucial for mitigating damage from environmental stressors like UV radiation.[13][20] Vitamin C also works synergistically with Vitamin E; it can regenerate the active form of Vitamin E (alpha-tocopherol) from its radical state, enhancing the overall antioxidant capacity of the cell.[18][19]

However, under certain conditions, particularly in the presence of free transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), ascorbic acid can exhibit pro-oxidant effects.[1] It reduces these metals, which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals from hydrogen peroxide. This dual role is concentration-dependent and influenced by the cellular microenvironment.[1][21][22]

Antioxidant_Prooxidant_Pathway cluster_antioxidant Antioxidant Action cluster_prooxidant Pro-oxidant Action AA_Anti Ascorbic Acid ROS Reactive Oxygen Species (ROS) AA_Anti->ROS Donates e- Neutralized Neutralized ROS ROS->Neutralized AA_Pro Ascorbic Acid Metal_Ox Fe³⁺ / Cu²⁺ AA_Pro->Metal_Ox Reduces Metal_Red Fe²⁺ / Cu⁺ Metal_Ox->Metal_Red OH_Radical Hydroxyl Radical (•OH) Metal_Red->OH_Radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_Radical

Caption: The dual antioxidant and pro-oxidant roles of Vitamin C.
Role in Collagen Synthesis and Skin Health

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen molecules.[1][2] By promoting collagen synthesis, lipophilic Vitamin C derivatives help maintain skin firmness and elasticity, reducing the appearance of fine lines and wrinkles.[13][15][23] Studies have shown that treatment with derivatives like Ascorbyl Tetraisopalmitate can significantly increase collagen production.[9]

Regulation of Cellular Signaling Pathways

Emerging research indicates that Vitamin C can modulate various intracellular signaling pathways involved in cell survival, inflammation, and proliferation.

  • Hypoxia-Inducible Factor (HIF-1α): Vitamin C can influence the regulation of HIF-1α, a key transcription factor in cellular response to hypoxia. In some cancer models, Vitamin C has been shown to inhibit HIF-1α activity, thereby suppressing tumor development.[24]

  • p53 Pathway: In response to cellular stress, such as UV-induced DNA damage, the tumor suppressor protein p53 is activated. Ascorbyl Tetraisopalmitate has been shown to reduce the expression of p53 in UV-exposed cells, indicating a protective effect against apoptosis.[9]

  • ERK1/2 Pathway: Vitamin C can activate the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway involved in regulating neural cell differentiation.[25]

  • NF-κB Pathway: As a potent anti-inflammatory agent, ascorbic acid can affect the NF-κB/TNFα pathway, which is central to the inflammatory response.[19]

Signaling_Pathways cluster_hif Hypoxia Response cluster_p53 Cell Stress Response cluster_erk Cell Differentiation cluster_nfkb Inflammation VitC Vitamin C HIF HIF-1α Activity VitC->HIF Inhibits p53 p53 Expression VitC->p53 Reduces ERK ERK1/2 Phosphorylation VitC->ERK Activates NFkB NF-κB Pathway VitC->NFkB Modulates UV UV Radiation UV->p53 Induces

Caption: Modulation of key cellular signaling pathways by Vitamin C.

Key Experimental Protocols

The evaluation of lipophilic Vitamin C derivatives requires specific analytical and biological assays to determine their concentration, stability, and efficacy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for determining the content of Vitamin C and its derivatives in cosmetic formulations.[26][27][28]

  • Objective: To separate and quantify Vitamin C and its derivatives (e.g., ascorbyl glucoside, magnesium ascorbyl phosphate) in a cosmetic matrix.

  • Sample Preparation:

    • Low-fat samples (lotions): Direct extraction with a 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[26][27]

    • High-fat samples (creams): Disperse sample with dichloromethane, followed by extraction with the phosphate buffer solution.[26][27]

    • Centrifuge the extract at high speed (e.g., 12,000 r/min) and filter through a 0.22 μm syringe filter.[26][27]

  • Chromatographic Conditions:

    • Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 μm).[26][27]

    • Mobile Phase: Gradient or isocratic elution using 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0) and methanol.[26][27]

    • Flow Rate: 1.0 mL/min.[26][27]

    • Column Temperature: 25 °C.[26]

    • Detection: UV detector at 250 nm.[26]

  • Quantification: Compare the peak area of the analyte to a standard curve prepared with known concentrations of the Vitamin C derivative. The method demonstrates good linearity (r² > 0.9999) and recovery rates (95.6%–101.0%).[26]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

  • Objective: To measure the free radical scavenging activity of Vitamin C derivatives.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, causing the absorbance to decrease.

  • Methodology:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare various concentrations of the Vitamin C derivative to be tested.

    • Mix the DPPH solution with the test sample solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Interpretation: A higher percentage of scavenging indicates greater antioxidant activity. This method was used to demonstrate that a synthesized lipophilic Vitamin C analogue was as effective an antioxidant as ascorbic acid.[29]

Cellular Uptake Analysis

This protocol determines the rate and extent to which cells absorb different forms of Vitamin C.

  • Objective: To compare the cellular absorption rates of various Vitamin C formulations.

  • Cell Model: Human lymphoblastic T-cell lines (e.g., H9) are a common model.[30]

  • Methodology:

    • Culture cells and starve them of Vitamin C for a period (e.g., 18 hours) in a serum-free medium to establish a baseline.[30]

    • Suspend the cells in a medium containing a known concentration (e.g., 50 μM) of the Vitamin C derivative or control (L-ascorbic acid).[30]

    • Incubate for various time points.

    • At each time point, harvest the cells, wash them to remove extracellular Vitamin C, and lyse them to release intracellular contents.

    • Measure the intracellular Vitamin C concentration using a spectrophotometric technique, such as the 2,4-dinitrophenylhydrazine method.[30]

  • Interpretation: By comparing the intracellular Vitamin C levels over time, the absorption efficiency of the lipophilic derivative can be compared to other forms. Studies using this method have shown that certain vitamin C-lipid metabolites are more rapidly absorbed by T-lymphocytes than ascorbic acid.[30]

Conclusion

Lipophilic Vitamin C derivatives represent a significant advancement in overcoming the stability and delivery challenges associated with pure L-ascorbic acid. Their enhanced lipophilicity allows for superior skin penetration and formulation stability, making them highly valuable active ingredients in dermatology and cosmetics.[4][6][11] Fundamental research has elucidated their mechanisms of action, from cellular uptake and enzymatic conversion to their potent antioxidant, anti-inflammatory, and collagen-boosting effects. The ability of these derivatives to modulate key cellular signaling pathways further underscores their therapeutic potential. As research continues, the development of novel derivatives and advanced delivery systems will further expand the application of Vitamin C in promoting skin health and treating a range of dermatological conditions.

References

Ascorbyl Tetra-2-Hexyldecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

InChI Key: OEWBEINAQKIQLZ-CMRBMDBWSA-N

A Comprehensive Overview for Researchers and Drug Development Professionals

Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble derivative of Vitamin C, is emerging as a potent ingredient in dermatological and cosmetic formulations. This technical guide provides an in-depth analysis of its biochemical properties, experimental data, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Biological Properties

This compound is synthesized by esterifying ascorbic acid with 2-hexyldecanoic acid. This molecular modification enhances its stability and lipophilicity, allowing for superior skin penetration compared to its parent molecule, L-ascorbic acid. Once absorbed into the skin, it is metabolized to free ascorbic acid, enabling it to exert its biological effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and properties of this compound.

PropertyValueReference
InChIKey OEWBEINAQKIQLZ-CMRBMDBWSA-NN/A
Molecular Formula C₇₀H₁₂₈O₁₀N/A
Molecular Weight 1129.76 g/mol N/A
LogP (octanol-water) > 10N/A
Solubility Oil-solubleN/A
Biological ActivityConcentration/ParameterEffect
Antioxidant Activity (H₂O₂ Scavenging) IC₅₀ ≈ 850 µg/mLModerate direct antioxidant capacity.[1]
Cell Viability (HaCaT keratinocytes) under Oxidative Stress 100 µMPrevents decrease in cell viability induced by UVB, H₂O₂, or tert-butyl hydroperoxide.[2]
Collagen Synthesis (in vitro) Not specifiedPromotes collagen production.
Melanogenesis Inhibition (in vitro) Not specifiedInhibits tyrosinase activity and melanin production.[3]
Topical Application (in vivo, hairless mice) 1%Increases epidermal thickness, stratum corneum water content, and skin smoothness; reduces skin roughness.[2]

Key Mechanisms of Action

This compound exerts its effects on the skin through several key pathways:

  • Antioxidant Activity: It neutralizes reactive oxygen species (ROS) generated by UV radiation and other environmental stressors, thereby protecting cellular components from oxidative damage.

  • Collagen Synthesis: As a precursor to ascorbic acid, it serves as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix. This leads to an increase in collagen production, improving skin elasticity and reducing the appearance of wrinkles.

  • Inhibition of Melanogenesis: It inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. By reducing melanin production, it helps to lighten hyperpigmentation and even out skin tone.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are outlines of common assays used to evaluate the efficacy of this compound.

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

Objective: To determine the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add a specific volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • Add a small volume of each dilution to a cuvette or 96-well plate.

  • Add a larger volume of the diluted ABTS•+ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is typically used as a standard.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the penetration of this compound through the skin.

Protocol:

  • Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • The receptor compartment is filled with a suitable receptor fluid (e.g., PBS with a solubility enhancer for lipophilic compounds) and maintained at 32°C to mimic physiological skin temperature. The fluid is continuously stirred.

  • A formulation containing a known concentration of this compound is applied to the skin surface in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh receptor fluid.

  • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The cumulative amount of the compound permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux (Jss) and permeability coefficient (Kp).

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To measure the effect of this compound on collagen production by skin cells.

Protocol:

  • Human dermal fibroblasts are cultured in appropriate media.

  • Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours). A vehicle control is also included.

  • The amount of newly synthesized collagen can be quantified using several methods:

    • Sircol Collagen Assay: This colorimetric assay measures the total soluble collagen in the cell culture supernatant and/or cell lysate based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.

    • Pro-collagen Type I C-peptide (PIP) ELISA: This immunoassay specifically measures the amount of PIP released into the culture medium, which is a stoichiometric indicator of newly synthesized type I collagen.

    • Western Blotting: This technique can be used to detect and quantify the expression of collagen proteins in cell lysates.

Tyrosinase Activity Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the key enzyme of melanogenesis.

Protocol:

  • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

  • L-DOPA is used as the substrate.

  • In a 96-well plate, the tyrosinase solution is pre-incubated with various concentrations of this compound for a short period at room temperature.

  • The enzymatic reaction is initiated by adding the L-DOPA solution.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Kojic acid is commonly used as a positive control.

  • The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Visualizations

This compound, by converting to ascorbic acid, influences key signaling pathways involved in skin health.

Collagen Synthesis Pathway

Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes that are essential for the post-translational modification and stabilization of pro-collagen chains. This process is fundamental for the formation of stable collagen fibrils.

Collagen_Synthesis_Pathway cluster_Cell Fibroblast Ascorbyl_tetra_2_hexyldecanoate This compound Ascorbic_Acid Ascorbic Acid Ascorbyl_tetra_2_hexyldecanoate->Ascorbic_Acid Metabolism Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Hydroxylated_Pro_collagen Hydroxylated Pro-collagen Pro_collagen Pro-collagen Pro_collagen->Hydroxylated_Pro_collagen Hydroxylation Collagen_Fibril Stable Collagen Fibril Hydroxylated_Pro_collagen->Collagen_Fibril Secretion & Assembly

Caption: Role of this compound in collagen synthesis.

Melanogenesis Inhibition Pathway

Ascorbic acid can inhibit melanogenesis by reducing dopaquinone back to DOPA and by downregulating the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes like tyrosinase.

Melanogenesis_Inhibition_Pathway cluster_Melanocyte Melanocyte Ascorbyl_tetra_2_hexyldecanoate This compound Ascorbic_Acid Ascorbic Acid Ascorbyl_tetra_2_hexyldecanoate->Ascorbic_Acid Metabolism MITF MITF Ascorbic_Acid->MITF Downregulates Dopaquinone Dopaquinone Ascorbic_Acid->Dopaquinone Reduces to L-DOPA Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Inhibition of melanogenesis by this compound.

Conclusion

This compound stands out as a highly promising derivative of vitamin C for dermatological applications. Its enhanced stability and bioavailability, coupled with its multifaceted mechanisms of action in promoting skin health, make it a valuable ingredient for advanced skincare and therapeutic products. Further research into its specific molecular targets and signaling interactions will continue to unveil its full potential in the field of drug development and dermatology.

References

Molecular weight and formula of Ascorbyl tetra-2-hexyldecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate is a stable, oil-soluble derivative of ascorbic acid, demonstrating significant potential in dermatological and cosmetic applications. This technical guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, and established biological activities. Detailed experimental protocols for key assays and diagrammatic representations of its mechanisms of action are presented to support further research and development.

Molecular and Physicochemical Properties

This compound is the tetraester of ascorbic acid and 2-hexyldecanoic acid. Its lipophilic nature enhances its stability and skin permeability compared to L-ascorbic acid.

Table 1: Molecular and Physicochemical Data of this compound

PropertyValueReferences
Molecular Formula C₇₀H₁₂₈O₁₀[1][2][3]
Molecular Weight 1129.76 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in ethanol, hydrocarbons, esters, and vegetable oils. Insoluble in glycerin and butylene glycol.[5]
Stability Stable to heat and oxidation.[5]

Biological Activities and Experimental Data

This compound functions as a pro-vitamin C, releasing ascorbic acid upon penetration into the skin. Its primary biological activities include antioxidant, anti-inflammatory, and skin-lightening effects, as well as the promotion of collagen synthesis.

Antioxidant and Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively suppresses the elevation of intracellular peroxides in human keratinocytes following UVB irradiation. It also enhances cellular tolerance to oxidative stress induced by agents such as hydrogen peroxide and tert-butyl hydroperoxide.[6] Furthermore, it has been shown to reduce the production of pro-inflammatory mediators, including interleukin-1α (IL-1α) and prostaglandin E2 (PGE2), in UVB-irradiated keratinocytes.[6]

Skin Whitening and Depigmenting Effects

The skin-lightening properties of this compound are attributed to its ability to inhibit melanin synthesis. A clinical study involving the topical application of a 3% cream for three weeks demonstrated a significant suppression of UVB-induced pigmentation.[6] This effect is likely mediated through its antioxidant activity, which reduces the oxidative stress that can trigger melanogenesis.

Collagen Synthesis

This compound has been reported to promote collagen synthesis in human dermal fibroblasts, an essential process for maintaining skin elasticity and reducing the appearance of wrinkles.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Assessment of Antioxidant Activity in Keratinocytes

This protocol is based on the methodology described by Ochiai et al. (2006).[6]

Objective: To determine the ability of this compound to suppress intracellular reactive oxygen species (ROS) in UVB-irradiated human keratinocytes.

Materials:

  • Human keratinocytes (e.g., HaCaT cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • UVB light source

  • Fluorescence microplate reader

Procedure:

  • Culture human keratinocytes in DMEM until confluent.

  • Pre-incubate the cells with varying concentrations of this compound for 24 hours.

  • Wash the cells with PBS and then irradiate with a controlled dose of UVB.

  • After irradiation, incubate the cells with DCFH-DA solution in the dark. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

  • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • A decrease in fluorescence in cells treated with this compound compared to untreated, irradiated cells indicates a reduction in intracellular ROS.

Clinical Evaluation of Depigmenting Efficacy

This protocol is a generalized representation based on the clinical study design mentioned by Ochiai et al. (2006).[6]

Objective: To assess the effectiveness of a topical formulation containing this compound in reducing UVB-induced skin pigmentation in human subjects.

Materials:

  • Human volunteers

  • Topical cream containing 3% this compound

  • Placebo cream (without the active ingredient)

  • UVB light source with controlled output

  • Chromameter or other color-measuring device

Procedure:

  • Recruit healthy human volunteers and obtain informed consent.

  • Define test areas on the subjects' back or buttocks.

  • Induce minimal erythema dose (MED) of UVB radiation on small spots within the test areas.

  • Following irradiation, subjects will apply the 3% this compound cream to one set of spots and the placebo cream to another set, daily for a period of 3 weeks.

  • Measure the skin color (e.g., Lab* values) of the irradiated spots at baseline and at regular intervals throughout the 3-week period using a chromameter.

  • A significant reduction in the increase of pigmentation in the spots treated with the active cream compared to the placebo-treated spots indicates a depigmenting effect.

Visualization of Mechanisms and Workflows

Experimental Workflow for Assessing Antioxidant Efficacy

G cluster_0 Cell Culture and Treatment cluster_1 UVB Irradiation and ROS Detection cluster_2 Data Acquisition and Analysis Keratinocyte Culture Keratinocyte Culture Pre-incubation with Ascorbyl\n tetra-2-hexyldecanoate Pre-incubation with Ascorbyl tetra-2-hexyldecanoate Keratinocyte Culture->Pre-incubation with Ascorbyl\n tetra-2-hexyldecanoate UVB Irradiation UVB Irradiation Pre-incubation with Ascorbyl\n tetra-2-hexyldecanoate->UVB Irradiation Incubation with DCFH-DA Incubation with DCFH-DA UVB Irradiation->Incubation with DCFH-DA Fluorescence Measurement Fluorescence Measurement Incubation with DCFH-DA->Fluorescence Measurement Quantification of ROS Reduction Quantification of ROS Reduction Fluorescence Measurement->Quantification of ROS Reduction

Caption: Workflow for the in vitro assessment of antioxidant activity.

Proposed Mechanism of Action for Skin Depigmentation

G UVB Radiation UVB Radiation Keratinocytes Keratinocytes UVB Radiation->Keratinocytes ROS Production ROS Production Keratinocytes->ROS Production This compound This compound This compound->ROS Production Inhibits Melanocyte Stimulation Melanocyte Stimulation ROS Production->Melanocyte Stimulation Melanin Synthesis Melanin Synthesis Melanocyte Stimulation->Melanin Synthesis Hyperpigmentation Hyperpigmentation Melanin Synthesis->Hyperpigmentation

Caption: Proposed mechanism of this compound in preventing UVB-induced hyperpigmentation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ascorbyl Tetra-2-Hexyldecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the accurate quantification of Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble derivative of Vitamin C widely used in cosmetic and pharmaceutical formulations. The following sections offer comprehensive guidelines for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for the routine quality control of cosmetic emulsions and other formulations containing this compound. It allows for the simultaneous determination of this compound and other lipophilic active ingredients, such as Tocopheryl Acetate.

Experimental Protocol

A rapid and reliable HPLC method has been developed for the simultaneous quantification of this compound (referred to as Ascorbyl Tetraisopalmitate in some literature) and Tocopheryl Acetate in cosmetic formulations.[1][2][3]

1.1. Sample Preparation

For cosmetic emulsions (creams, lotions):

  • Accurately weigh an appropriate amount of the cosmetic sample.

  • Disperse the sample in a suitable solvent. A mixture of methanol and isopropanol (e.g., 50:50 v/v) is effective for extraction.[4]

  • For complete extraction, subject the dispersion to ultrasonication for approximately 30 minutes.[4]

  • Filter the resulting solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

1.2. Chromatographic Conditions

ParameterSpecification
Instrument High-Performance Liquid Chromatograph
Column RP-18 reverse phase column (e.g., Sinergy® Hidro RP-18, 250 mm x 4.6 mm, 4 µm)[1]
Mobile Phase Isocratic mixture of methanol and isopropanol (25:75 v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Detection UV detector at 222 nm[1][2]
Injection Volume 20 µL
Column Temperature 25 ± 1°C[1]
Retention Time Approximately 5.9 minutes for this compound[1][2]
Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the validation data for the HPLC method.

ParameterThis compoundTocopheryl Acetate
Linearity Range 50-150 µg/mL25-75 µg/mL
Correlation Coefficient (r) 0.9975[1]0.9967[1]
Recovery 95% - 104%[1][2][3]95% - 104%[1][2]
Precision (RSD%) <2% (Intra- and Inter-day)[3]<2% (Intra- and Inter-day)
Limit of Detection (LOD) 4.02 µg/mL[3]Not Reported
Limit of Quantification (LOQ) Not ReportedNot Reported

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_instrument HPLC System weigh Weigh Sample disperse Disperse in Methanol/Isopropanol weigh->disperse ultrasonicate Ultrasonicate (30 min) disperse->ultrasonicate filter Filter (0.45 µm) ultrasonicate->filter inject Inject 20 µL into HPLC filter->inject Prepared Sample separate Isocratic Separation (Methanol:Isopropanol 25:75) inject->separate pump Pump (1.0 mL/min) detect UV Detection at 222 nm separate->detect column RP-18 Column quantify Quantify using Calibration Curve detect->quantify detector UV Detector column->detector pump->column

Caption: HPLC experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Experimental Protocol (Adapted from Ascorbyl Ester Analysis)

2.1. Sample Preparation

  • Extract the sample with methanol containing 0.5% (w/v) L-ascorbic acid to enhance stability.[5]

  • Centrifuge the sample to precipitate any solids.

  • Collect the supernatant for LC-MS/MS analysis.

2.2. LC-MS/MS Conditions

ParameterSpecification (To be optimized for this compound)
LC System UHPLC or HPLC system
Column C18 reverse-phase column
Mobile Phase Gradient elution with water and acetonitrile, both containing formic acid[6]
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)[5]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: These would need to be determined specifically for this compound by direct infusion of a standard solution. The precursor ion would be the deprotonated molecule [M-H]-, and product ions would be generated through fragmentation.

Data Presentation: Expected Quantitative Performance

Based on the analysis of similar ascorbyl esters, the following performance characteristics can be expected after method development and validation.[5]

ParameterExpected Performance
Linearity Wide linear range with r² > 0.99
Recovery 75% - 115%
Precision (RSD%) < 15%
Limit of Quantification (LOQ) Low µg/kg to ng/kg range

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_instrument LC-MS/MS System extract Extract with Methanol (+ 0.5% Ascorbic Acid) centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Prepared Sample separate Gradient Elution (C18 Column) inject->separate ionize Negative ESI separate->ionize lc LC System detect MRM Detection ionize->detect ms Tandem Mass Spec lc->ms Ion Source

Caption: LC-MS/MS experimental workflow for this compound quantification.

Spectrophotometric Method

A direct spectrophotometric method for this compound is not established. However, a kinetic spectrophotometric assay developed for L-ascorbic acid in cosmetic emulsions could potentially be adapted.[7] This would likely require an initial hydrolysis step to convert the ester back to ascorbic acid, which can then be quantified.

Conceptual Protocol

3.1. Sample Preparation and Hydrolysis

  • Emulsify the cosmetic sample using ultrasound to obtain a transparent solution.[7]

  • Perform a chemical or enzymatic hydrolysis to cleave the ester bonds of this compound, releasing ascorbic acid. This step requires careful optimization and validation to ensure complete conversion.

3.2. Spectrophotometric Analysis (of resulting Ascorbic Acid)

This protocol is based on the photoreaction of ascorbic acid with methylene blue (MB).[7]

  • Mix the hydrolyzed sample solution with an aqueous solution of methylene blue.

  • Irradiate the mixture with a tungsten lamp for a fixed time (e.g., 5 minutes).

  • Measure the decrease in absorbance of the methylene blue solution at 664 nm.

  • Quantify the initial amount of this compound by relating the change in absorbance to a calibration curve prepared with hydrolyzed this compound standards.

Data Presentation: Expected Quantitative Performance (for Ascorbic Acid)

The following data is for the determination of ascorbic acid and would need to be re-validated for a method involving hydrolysis of this compound.[7]

ParameterPerformance for Ascorbic Acid
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Repeatability (RSD%) 0.4% - 0.6%
Reproducibility (RSD%) 0.6% - 1.5%
Recovery 97.5% - 100.7%

Conceptual Workflow Diagram

Spectro_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis Spectrophotometric Analysis emulsify Emulsify Sample (Ultrasound) hydrolyze Hydrolyze Ester to Ascorbic Acid emulsify->hydrolyze mix Mix with Methylene Blue hydrolyze->mix Hydrolyzed Sample irradiate Irradiate (Tungsten Lamp) mix->irradiate measure Measure Absorbance at 664 nm irradiate->measure quantify Quantify using Calibration Curve measure->quantify

Caption: Conceptual workflow for spectrophotometric quantification of this compound.

References

Application Notes and Protocols for Ascorbyl Tetra-2-Hexyldecanoate in 3D Skin Model Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tetra-2-hexyldecanoate (AT2H), also known as ascorbyl tetraisopalmitate, is a stable, oil-soluble derivative of Vitamin C that has garnered significant interest in dermatological and cosmetic research. Its lipophilic nature allows for enhanced penetration into the skin's epidermis and dermis, where it is converted into its active form, ascorbic acid.[1][2] This increased bioavailability makes AT2H a potent ingredient for topical applications aimed at improving skin health and appearance. In the context of three-dimensional (3D) skin models, which mimic the complex structure and physiology of human skin, AT2H serves as a valuable compound for investigating a range of dermatological phenomena, including anti-aging, antioxidant protection, and the reduction of hyperpigmentation.

These application notes provide a comprehensive overview of the use of AT2H in 3D skin model research, summarizing key quantitative data and detailing experimental protocols.

Key Applications and Mechanisms of Action

AT2H exhibits several key biological activities in skin cells, making it a versatile ingredient for dermatological research and product development:

  • Collagen Synthesis: AT2H has been shown to promote the synthesis of collagen, a critical protein for maintaining skin structure and elasticity.[2] This anti-aging effect is primarily attributed to its conversion to ascorbic acid, which is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, responsible for collagen stabilization and maturation. The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of collagen production and is influenced by ascorbic acid.[1][3][4]

  • Antioxidant Activity: As a potent antioxidant, AT2H helps to neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[2] This cellular protection helps to prevent oxidative damage to cellular components like DNA, lipids, and proteins, thereby mitigating premature skin aging.[5]

  • Anti-Inflammatory Effects: AT2H has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in skin cells. This can help to soothe irritated skin and reduce redness.

  • Melanin Inhibition: AT2H can inhibit the activity of tyrosinase, a key enzyme in the melanin production pathway.[2] By reducing melanin synthesis, AT2H can help to lighten hyperpigmented areas and promote a more even skin tone.[6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of formulations containing ascorbyl tetraisopalmitate in ex vivo and 3D skin models.

Treatment GroupProcollagen Type I Expression (% Change vs. Untreated Irradiated Control)Tropoelastin Expression (% Change vs. Untreated Irradiated Control)
3-in-1 Night Facial Serum (containing Melatonin, Bakuchiol, and Ascorbyl Tetraisopalmitate)+78.8% (p < 0.01)+95.8% (p < 0.05)
Ascorbyl Tetraisopalmitate (ATIP) alone+5.92% (not significant)Not reported

Table 1: Effect of a Formulation Containing Ascorbyl Tetraisopalmitate on Dermal Protein Precursors in UV-Exposed Ex Vivo Skin Explants. Data extracted from "Epidermal and Dermal Hallmarks of Photoaging are Prevented by Treatment with Night Serum Containing Melatonin, Bakuchiol, and Ascorbyl Tetraisopalmitate: In Vitro and Ex Vivo Studies".[7]

GeneFold Change (THDC + AZ vs. AZ alone)
MMP1Repressed
MMP7Repressed

Table 2: Gene Expression Changes in Reconstituted Human Epidermis Treated with Tetrahexyldecyl Ascorbate (THDC) and Acetyl Zingerone (AZ). Data extracted from "Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects".[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of AT2H in 3D skin model research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of AT2H on 3D skin models.

Materials:

  • 3D reconstructed human skin models (e.g., EpiDerm™, SkinEthic™)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol or MTT solvent[9]

  • 96-well plates

  • Plate reader

Procedure:

  • Culture the 3D skin models according to the manufacturer's instructions.

  • Treat the models with various concentrations of AT2H (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, transfer each skin model to a new well containing 300 µL of 0.5 mg/mL MTT solution.

  • Incubate for 3 hours at 37°C and 5% CO2.

  • After incubation, extract the formazan product by immersing the tissue in 2 mL of isopropanol or MTT solvent and shaking for a minimum of 2 hours at room temperature.[9]

  • Transfer 150 µL of the extract from each sample to a 96-well plate.[9]

  • Measure the absorbance at 570 nm or 590 nm using a plate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Quantification

This protocol is used to measure the effect of AT2H on melanin production in pigmented 3D skin models.

Materials:

  • 3D reconstructed human pigmented epidermis models (e.g., SkinEthic™ RHPE)

  • Soluene-350 or similar solubilizing agent

  • Synthetic melanin standard

  • Spectrophotometer

Procedure:

  • Culture the pigmented 3D skin models as per the manufacturer's protocol.

  • Treat the models with AT2H and appropriate controls (e.g., a known whitening agent like kojic acid) for a defined period (e.g., 6 days).

  • At the end of the treatment, harvest the tissues.

  • Lyse the tissues in a solubilizing agent (e.g., Soluene-350) and heat to solubilize the melanin.

  • Centrifuge the lysate to pellet any insoluble material.

  • Measure the absorbance of the supernatant at 490 nm.

  • Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin.

Collagen Quantification (Sirius Red Staining)

This protocol allows for the visualization and quantification of collagen in 3D skin models.

Materials:

  • Formalin-fixed, paraffin-embedded 3D skin model sections

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)[1][3]

  • Acidified water (0.5% acetic acid in water)[1][10]

  • Ethanol (100%)

  • Xylene

  • Mounting medium

  • Light microscope with polarizing filters

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections in Picro-Sirius Red solution for 60 minutes.[1][10]

  • Wash the sections twice in acidified water.[3]

  • Dehydrate the sections through graded ethanol solutions and clear in xylene.[3]

  • Mount the sections with a resinous medium.[3]

  • Visualize the sections under a light microscope. Collagen fibers will appear red.

  • For quantitative analysis, view the sections under polarized light. Thicker type I collagen fibers will appear yellow-orange, while thinner type III collagen fibers will be green. Image analysis software can be used to quantify the area and intensity of the birefringence.

Gene Expression Analysis (qPCR)

This protocol is used to determine the effect of AT2H on the expression of target genes (e.g., COL1A1, COL3A1, TYR, SODs, MMPs) in 3D skin models.

Materials:

  • 3D skin models

  • RNA extraction kit (e.g., RNeasy Mini Kit)[11]

  • Reverse transcription kit

  • qPCR master mix (e.g., TaqMan™ or SYBR® Green)[12]

  • Primers/probes for target and housekeeping genes

  • Real-time PCR system[11]

Procedure:

  • Culture and treat the 3D skin models with AT2H as required.

  • Harvest the tissues and extract total RNA using a suitable kit according to the manufacturer's instructions.[11]

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, qPCR master mix, and specific primers/probes for the genes of interest and housekeeping genes for normalization.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[11]

Visualizations

Signaling Pathways and Experimental Workflows

AT2H_Collagen_Synthesis_Pathway AT2H This compound (AT2H) Ascorbic_Acid Ascorbic Acid AT2H->Ascorbic_Acid Intracellular Conversion Hydroxylation Proline & Lysine Hydroxylation Ascorbic_Acid->Hydroxylation Cofactor TGF_beta_Receptor TGF-β Receptor Smad Smad Complex TGF_beta_Receptor->Smad Activation TGF_beta TGF-β TGF_beta->TGF_beta_Receptor Binding Nucleus Nucleus Smad->Nucleus Collagen_Genes Collagen Gene Transcription (COL1A1, COL3A1) Nucleus->Collagen_Genes Upregulation Procollagen Pro-collagen Synthesis Collagen_Genes->Procollagen Procollagen->Hydroxylation Collagen_Fibrils Mature Collagen Fibrils Hydroxylation->Collagen_Fibrils

AT2H-Mediated Collagen Synthesis Pathway.

AT2H_Antioxidant_Melanin_Inhibition_Pathway cluster_antioxidant Antioxidant Action cluster_melanin Melanin Inhibition UV_Pollution UV Radiation / Pollutants ROS Reactive Oxygen Species (ROS) UV_Pollution->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage AT2H_AntiOx This compound (AT2H) AT2H_AntiOx->ROS Neutralizes Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA DOPAquinone DOPAquinone Tyrosinase->DOPAquinone DOPA->DOPAquinone Oxidation Melanin Melanin DOPAquinone->Melanin AT2H_Melanin This compound (AT2H) AT2H_Melanin->Tyrosinase Inhibits

AT2H Antioxidant and Melanin Inhibition Pathways.

Experimental_Workflow_3D_Skin_Model cluster_assays Endpoint Assays Start Start: 3D Skin Model Culture Treatment Treatment Application: This compound (Various Concentrations) Start->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Melanin Melanin Content (Spectrophotometry) Incubation->Melanin Collagen Collagen Staining (Sirius Red) Incubation->Collagen Gene_Expression Gene Expression (qPCR) Incubation->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Melanin->Data_Analysis Collagen->Data_Analysis Gene_Expression->Data_Analysis

General Experimental Workflow for AT2H in 3D Skin Models.

References

Application Notes and Protocols for In Vivo Delivery of Ascorbyl Tetra-2-hexyldecanoate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tetra-2-hexyldecanoate (AT2H), also known as tetrahexyldecyl ascorbate, is a stable, oil-soluble derivative of Vitamin C. Its lipophilic nature enhances skin penetration, making it a popular ingredient in dermatological and cosmetic research. Beyond topical applications, its systemic delivery in preclinical animal models like mice is crucial for investigating its broader therapeutic potential, including its antioxidant, anti-inflammatory, and collagen-stimulating properties.

This document provides detailed application notes and experimental protocols for the in vivo delivery of AT2H in mice via topical, intraperitoneal, and oral routes. The methodologies are compiled from published literature and established best practices for administering lipophilic compounds.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the different delivery methods of this compound in mice.

Table 1: Topical Application

ParameterValueSpecies/StrainNotes
Formulation1% AT2H in a suitable vehicleHairless miceEnhances skin hydration and smoothness[1]
Application Dose5 mg/cm²Hairless miceApplied daily for 5 days
Observed EffectsIncreased epidermal thickness, stratum corneum water content, and skin smoothness; reduced skin roughness[1]Hairless miceNon-invasive biophysical and histopathological analysis

Table 2: Systemic Administration (Adapted Protocols)

ParameterRouteProposed Dosage RangeVehicle/FormulationNotes
AT2HIntraperitoneal (i.p.)1-5 g/kgDMSO, PEG300, Tween-80, SalineDosage adapted from high-dose ascorbate studies[2][3]; vehicle suitable for lipophilic compounds[1]
AT2HOral (p.o.)10-50 mg/kgCorn oil or 0.5% Methyl CelluloseGeneral gavage volume of 10 mL/kg[4]; liposomal formulations may enhance bioavailability[5][6]

Experimental Protocols

Topical Application Protocol

This protocol is based on established methods for evaluating the dermatological effects of AT2H in a hairless mouse model.

Materials:

  • This compound (AT2H) powder

  • Suitable vehicle (e.g., cream base, ethanol/propylene glycol solution)

  • Hairless mice (e.g., SKH-1)

  • Positive displacement pipette or syringe

  • Weighing scale

  • Spatula and weighing paper

Procedure:

  • Formulation Preparation: Prepare a 1% (w/w) AT2H formulation by thoroughly mixing the AT2H powder with the chosen vehicle until a homogenous mixture is achieved.

  • Animal Acclimatization: Acclimatize hairless mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dosing:

    • Gently restrain the mouse.

    • Using a positive displacement pipette, apply 5 mg/cm² of the 1% AT2H formulation to a defined area on the dorsal skin of the mouse.

    • Spread the formulation evenly over the application site.

  • Treatment Schedule: Repeat the application once daily for a period of 5 consecutive days.

  • Endpoint Analysis: Following the treatment period, the effects on the skin can be evaluated using various non-invasive techniques (e.g., measurement of transepidermal water loss, skin hydration) and histopathological analysis of skin biopsies.

Intraperitoneal (i.p.) Injection Protocol (Adapted)

Materials:

  • This compound (AT2H) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL sterile syringes with 25-27 gauge needles

  • Weighing scale

Procedure:

  • Injection Solution Preparation (to achieve ≥ 5 mg/mL):

    • Prepare a stock solution of AT2H in DMSO (e.g., 50 mg/mL).

    • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex thoroughly.

    • The final solution should be clear. Prepare fresh on the day of use.[1]

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct injection volume.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe (indicating correct placement).

    • Inject the calculated volume of the AT2H solution slowly.

  • Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.

Oral Gavage Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general oral gavage techniques and the lipophilic nature of AT2H. The choice of vehicle and dosage should be validated for efficacy and safety.

Materials:

  • This compound (AT2H) powder

  • Vehicle: Corn oil, 0.5% methyl cellulose, or a custom lipid-based formulation.

  • Weighing scale

  • Homogenizer or sonicator (if preparing a suspension)

  • Flexible plastic or rigid, ball-tipped gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

Procedure:

  • Formulation Preparation:

    • For an oil solution/suspension: Weigh the required amount of AT2H and suspend or dissolve it in corn oil. Gentle heating or sonication may aid dissolution.

    • For an aqueous suspension: Suspend the AT2H in 0.5% methyl cellulose. A homogenizer may be needed to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the required dose volume (typically up to 10 mL/kg).

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus.

    • Advance the needle smoothly and gently until it reaches the stomach. There should be no resistance.

    • Administer the formulation slowly to prevent regurgitation and aspiration.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimental Procedure cluster_analysis Analysis Formulation Prepare 1% AT2H Formulation Dosing Apply 5 mg/cm² to Dorsal Skin Formulation->Dosing Animal_Prep Acclimatize Hairless Mice Animal_Prep->Dosing Treatment Daily Application for 5 Days Dosing->Treatment Non_invasive Non-invasive Skin Analysis (e.g., Hydration, TEWL) Treatment->Non_invasive Histology Histopathological Analysis Treatment->Histology

Caption: Experimental workflow for topical application of AT2H in mice.

G cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes AT2H This compound (AT2H) ROS Reactive Oxygen Species (ROS) AT2H->ROS neutralizes Tyrosinase Tyrosinase Activity AT2H->Tyrosinase inhibits Collagen_Syn Pro-collagen Gene Expression AT2H->Collagen_Syn stimulates DNA_Damage UV-induced DNA Damage AT2H->DNA_Damage reduces Inflammation Pro-inflammatory Mediators (e.g., IL-1α, PGE2) AT2H->Inflammation reduces Antioxidant Antioxidant Protection ROS->Antioxidant Brightening Reduced Hyperpigmentation Tyrosinase->Brightening Anti_aging Increased Collagen & Reduced Wrinkles Collagen_Syn->Anti_aging Photo_protection Photoprotection DNA_Damage->Photo_protection Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory

Caption: Proposed signaling pathway for this compound.

References

Application Notes: Gene Expression Analysis of Human Dermal Fibroblasts Following Ascorbyl Tetra-2-Hexyldecanoate Treatment

Troubleshooting & Optimization

Technical Support Center: Ascorbyl Tetra-2-hexyldecanoate (AT2H) in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Ascorbyl Tetra-2-hexyldecanoate (AT2H), also known as Tetrahexyldecyl Ascorbate (THDC), in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AT2H) and why is it used in cell culture?

A1: this compound is a stable, oil-soluble derivative of Vitamin C (L-ascorbic acid).[1][2][3] It is used in cell culture as a potent antioxidant to protect cells from oxidative stress, promote collagen synthesis, and for research on skin aging and pigmentation.[1][2][4] Its lipophilic nature allows for better penetration of cell membranes compared to the hydrophilic L-ascorbic acid.[2]

Q2: What are the main advantages of AT2H over L-ascorbic acid in experimental settings?

A2: The primary advantage of AT2H is its enhanced stability.[1][2] L-ascorbic acid is notoriously unstable in aqueous solutions like cell culture media, degrading rapidly upon exposure to air, light, and heat.[5][6][7] AT2H, being a lipid-soluble ester, is significantly more resistant to oxidation and degradation, ensuring more consistent and prolonged activity in culture.[1] It is also less irritating to cells than L-ascorbic acid.[2][4]

Q3: How does AT2H exert its effects on cells?

A3: Once absorbed by the cells, AT2H is hydrolyzed by intracellular enzymes to release active Vitamin C (L-ascorbic acid).[2] This free ascorbic acid then acts as a cofactor for various enzymes and as a potent antioxidant, neutralizing reactive oxygen species (ROS).[1][2]

Q4: How should I store AT2H stock solutions?

A4: Stock solutions of AT2H should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[8] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[8][9]

Troubleshooting Guide

Researchers may encounter several challenges when using AT2H in cell culture. The following guide addresses common problems, their potential causes, and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness in media after adding AT2H. 1. Poor Solubility: AT2H is lipophilic and has very low solubility in aqueous media.[1]2. High Concentration: The final concentration in the media may exceed its solubility limit.3. Incorrect Dilution: Adding a concentrated stock directly to the media without proper mixing can cause localized precipitation.4. Temperature Shock: Adding a cold stock solution to warm media can cause the compound to fall out of solution.[10]1. Use a Solubilizing Agent: Prepare the stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) and consider using a formulation with solubilizers like PEG300 and Tween-80 for the final dilution into the media.[8]2. Optimize Final Concentration: Empirically determine the optimal working concentration for your cell line, starting with lower concentrations (e.g., 20-100 µM).[3][8]3. Step-wise Dilution: Perform a serial dilution of the stock solution in a small volume of media before adding it to the main culture vessel. Ensure vigorous mixing.4. Temperature Equilibration: Allow the stock solution aliquot to warm to room temperature before adding it to the pre-warmed cell culture media.
Phase separation (oily droplets) observed in the culture. 1. Lipophilic Nature: As an oil-soluble compound, AT2H can form an emulsion or separate into oily droplets if not properly solubilized.[1]2. Interaction with Media Components: High concentrations of salts or proteins in the media can reduce the solubility of lipophilic compounds.[10]1. Incorporate a Surfactant: Use a biocompatible surfactant like Tween-80 in your stock formulation to improve emulsification in the aqueous media.[8]2. Sonication: Briefly sonicate the final media containing AT2H to create a more uniform dispersion. Use with caution as this can generate heat.
Loss of biological activity or inconsistent results. 1. Degradation of AT2H: Despite its stability, AT2H can degrade under conditions of high oxidative stress.[11][12][13]2. Stock Solution Instability: Improper storage or repeated freeze-thaw cycles can degrade the compound before use.[8]3. Hydrolysis in Media: Over extended incubation periods, AT2H may slowly hydrolyze in the aqueous environment, though it is more stable than other ascorbyl esters.[14]4. Light Exposure: Like many vitamins, prolonged exposure to light can contribute to degradation.[7]1. Replenish Media: For long-term experiments (>48-72 hours), consider replenishing the media with freshly prepared AT2H to maintain a consistent concentration.2. Proper Aliquoting and Storage: Prepare single-use aliquots of your stock solution and store them protected from light at -80°C.[8]3. Include Positive Controls: Use a known stable antioxidant in parallel to validate your assay and ensure the observed effects are specific to AT2H.4. Minimize Light Exposure: Protect media and stock solutions containing AT2H from direct light.

Experimental Protocols and Workflows

Protocol: Preparation of AT2H Stock Solution and Working Solution

This protocol provides a general guideline for solubilizing and diluting AT2H for use in cell culture.

  • Reconstitution of Lyophilized AT2H:

    • AT2H is typically supplied as a neat liquid or oil.[3] If you have a powdered form, dissolve it in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a high-concentration primary stock solution (e.g., 10-50 mM). The solubility in ethanol is approximately 10 mg/mL, and in DMSO, it is lower.[3]

  • Preparation of a Solubilized Stock Solution (Example):

    • For improved solubility in aqueous media, a multi-component solvent system is recommended.[8]

    • Example Formulation: Prepare a 10X stock in a vehicle containing 10% DMSO, 40% PEG300, and 5% Tween-80.

    • Procedure:

      • Dissolve the required amount of AT2H in DMSO.

      • Add PEG300 and mix thoroughly.

      • Add Tween-80 and mix until a clear solution is formed.

  • Preparation of Working Solution in Cell Culture Media:

    • Warm the required volume of cell culture media to 37°C.

    • Add the AT2H stock solution dropwise to the media while gently swirling. The final concentration of the organic solvent should be kept low (typically ≤0.1% for DMSO) to avoid cytotoxicity.

    • If precipitation occurs, refer to the troubleshooting guide.

  • Storage:

    • Store the primary stock solution in single-use aliquots at -80°C for up to 6 months.[8]

Visualizations

AT2H_Preparation_Workflow Workflow for Preparing AT2H in Cell Culture Media cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start with AT2H (Neat Liquid/Powder) dissolve Dissolve in appropriate organic solvent (e.g., DMSO). Create 100mM stock. start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (up to 6 months) aliquot->store thaw Thaw one aliquot at room temperature store->thaw For Experiment dilute Perform serial dilution in pre-warmed media to desired concentration thaw->dilute add_to_cells Add final working solution to cell culture dilute->add_to_cells incubate Incubate cells under standard conditions add_to_cells->incubate

Caption: A step-by-step workflow for the preparation of AT2H stock and working solutions.

AT2H_Troubleshooting Troubleshooting AT2H Issues in Cell Culture cluster_precipitate Precipitation / Cloudiness cluster_activity Loss of Activity start Issue Observed with AT2H in Culture precipitate Is there precipitate or cloudiness? start->precipitate solubility Cause: Poor Solubility or High Concentration precipitate->solubility Yes activity Inconsistent results or no biological effect? precipitate->activity No solution_sol Solution: 1. Lower concentration. 2. Use solubilizing agent. 3. Pre-warm media. solubility->solution_sol degradation Cause: Degradation of AT2H due to storage or stress. activity->degradation Yes solution_act Solution: 1. Prepare fresh stock. 2. Aliquot properly. 3. Replenish media in long-term assays. degradation->solution_act

Caption: A flowchart to help diagnose and resolve common issues with AT2H.

Stability_Comparison Relative Stability of Ascorbic Acid vs. AT2H in Media cluster_AA L-Ascorbic Acid cluster_AT2H This compound AA_node L-Ascorbic Acid (Hydrophilic) AA_stability High Instability AA_node->AA_stability AA_factors Degrades rapidly due to: - Oxidation - Light - Heat - pH changes AA_stability->AA_factors AT2H_node AT2H (Lipophilic Ester) AT2H_stability Enhanced Stability AT2H_node->AT2H_stability AT2H_factors Resistant to oxidation and heat due to ester linkages. AT2H_stability->AT2H_factors

Caption: Comparison of the chemical stability between L-Ascorbic Acid and AT2H.

References

Technical Support Center: Optimizing Ascorbyl Tetra-2-Hexyldecanoate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Ascorbyl tetra-2-hexyldecanoate (AT2H) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations for maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AT2H) and why is it used in cell culture?

A1: this compound, also known as Ascorbyl Tetraisopalmitate, is a stable, oil-soluble derivative of Vitamin C.[1] In cell culture, it is utilized for its potent antioxidant properties, its ability to promote collagen synthesis, and its role in inhibiting melanin production.[1][2] Its lipophilic nature allows for excellent penetration of cell membranes.[1]

Q2: What is a typical concentration range for AT2H in cell culture experiments?

A2: The optimal concentration of AT2H can vary significantly depending on the cell type and the specific experimental goals. Based on available data, a protective effect against oxidative stress in keratinocytes has been observed at 100 µM.[3][4] For other cell types like melanocytes, concentrations up to 100-300 µM of similar ascorbic acid derivatives have been used without affecting cell viability.[5] However, the parent molecule, ascorbic acid, has shown toxicity to fibroblasts at concentrations above 2 mM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: My AT2H is precipitating in the cell culture medium. How can I solve this?

A3: AT2H is a lipophilic (oil-soluble) compound and has low solubility in aqueous solutions like cell culture media. To avoid precipitation, it is crucial to first dissolve the AT2H in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[7][8] When preparing the final working concentration in your medium, ensure that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is also recommended to add the stock solution to the medium while vortexing to ensure rapid and even dispersion.[8] If precipitation persists, consider using a lower stock concentration or exploring the use of solubilizing agents like non-toxic detergents (e.g., Tween 20) or co-solvents, always including appropriate vehicle controls in your experiment.[8]

Q4: How should I store my AT2H stock solution?

A4: For long-term storage, it is recommended to store the AT2H stock solution at -20°C or -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]

Data Summary: AT2H Concentration and Cell Viability

The following table summarizes reported concentrations of this compound and other relevant Vitamin C derivatives and their observed effects on the viability of different skin cell types.

Cell TypeCompoundConcentrationEffect on Cell ViabilityCitation
HaCaT (Human Keratinocytes)This compound100 µMPrevents decrease in viability induced by UVB, H₂O₂, or tert-butyl hydroperoxide.[3][4]
B16/F10 (Mouse Melanoma)L-Ascorbyl tetraisopalmitateNot specifiedShowed no or minor effects in most experiments.[9][10]
Normal Human MelanocytesDisodium isostearyl 2-O-L-ascorbyl phosphate100 µMNo effect on cell viability.[5]
Human Melanoma CellsDisodium isostearyl 2-O-L-ascorbyl phosphate300 µMNo effect on cell viability.[5]
L929 (Mouse Fibroblasts)L-Ascorbic Acid> 2 mMInhibition of cell proliferation and decreased cell viability.[6]

Experimental Protocol: Cell Viability (MTT) Assay for AT2H

This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the optimal concentration of AT2H for cell viability.

Materials:

  • This compound (AT2H)

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well cell culture plates

  • Your cell line of interest (e.g., fibroblasts, melanocytes, keratinocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Prepare AT2H Stock Solution:

    • Dissolve AT2H in 100% DMSO to make a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store aliquots at -20°C.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and enter logarithmic growth phase.

  • Treatment with AT2H:

    • Prepare serial dilutions of the AT2H stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of AT2H.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-treatment control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution of the crystals.

    • Incubate the plate in the dark for at least 2 hours at room temperature.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the AT2H concentration to determine the optimal non-cytotoxic range.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of AT2H in culture medium - Inadequate initial dissolution in organic solvent.- Final concentration of AT2H exceeds its solubility limit in the medium.- High concentration of the stock solution leading to rapid precipitation upon dilution.- Ensure AT2H is fully dissolved in the stock solvent (e.g., DMSO) before adding to the medium.- Perform a solubility test to determine the maximum soluble concentration in your culture medium.- Prepare a more dilute stock solution and add it to the medium while vortexing.[8]- Consider using a carrier solvent system or a non-toxic emulsifier.[8]
High background in MTT assay - Contamination of the cell culture.- High cell seeding density.- Interaction of AT2H with the MTT reagent.- Regularly check cultures for contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- Include a control well with AT2H in the medium but without cells to check for any direct reaction with MTT.
Inconsistent results between experiments - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting errors.- Degradation of AT2H stock solution.- Use cells within a consistent range of passage numbers.- Standardize all incubation times for cell seeding, treatment, and MTT assay.- Use calibrated pipettes and ensure proper mixing.- Use freshly thawed aliquots of the AT2H stock solution for each experiment.
Unexpected cytotoxicity at low concentrations - Cytotoxicity of the solvent (e.g., DMSO).- Synergistic toxic effects with components of the culture medium.- The specific cell line is highly sensitive to AT2H.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Run a vehicle control with the highest concentration of the solvent used.- Perform a thorough literature search for your specific cell line's sensitivity to lipophilic compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for optimizing AT2H concentration and the putative signaling pathways through which AT2H exerts its biological effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_at2h Prepare AT2H Stock (in DMSO) serial_dilution Prepare Serial Dilutions of AT2H in Medium prep_at2h->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Different Concentrations seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_optimal_conc Determine Optimal Concentration calculate_viability->determine_optimal_conc

Workflow for Optimizing AT2H Concentration.

signaling_pathways cluster_collagen Collagen Synthesis cluster_melanin Melanin Synthesis Inhibition AT2H_collagen Ascorbyl tetra-2- hexyldecanoate collagen_gene Increased Transcription of Collagen Genes AT2H_collagen->collagen_gene Stimulates procollagen Pro-collagen Synthesis collagen_gene->procollagen collagen_protein Mature Collagen procollagen->collagen_protein AT2H_melanin Ascorbyl tetra-2- hexyldecanoate tyrosinase Tyrosinase AT2H_melanin->tyrosinase Inhibits dopaquinone Dopaquinone AT2H_melanin->dopaquinone Reduces tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin

Putative Signaling Pathways of AT2H.

References

Technical Support Center: Ascorbyl Tetra-2-Hexyldecanoate Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of Ascorbyl tetra-2-hexyldecanoate in fluorescence-based assays. As a lipophilic derivative of Vitamin C, this compound is a potent antioxidant, but its chemical properties can sometimes lead to confounding results in common experimental workflows.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, also known as tetrahexyldecyl ascorbate, is a stable, oil-soluble ester of ascorbic acid (Vitamin C).[2][3][4] Its lipophilic nature allows for enhanced cellular uptake compared to water-soluble Vitamin C.[3] It is widely used in research and drug development for its antioxidant properties, which can protect cells from damage induced by reactive oxygen species (ROS).[1]

Q2: How can this compound interfere with fluorescence assays?

There are two primary mechanisms by which this compound can interfere with fluorescence assays:

  • Fluorescence Quenching: As an antioxidant, it can quench the fluorescence of certain probes, leading to a decrease in the fluorescent signal that may be misinterpreted as a biological effect.[5] This is a known property of ascorbic acid and its derivatives.[5]

  • Autofluorescence: While less common for this specific molecule, some compounds can exhibit intrinsic fluorescence, emitting light at wavelengths that overlap with the fluorescent probes used in an assay, leading to artificially high signals.

Q3: Which fluorescence assays are most likely to be affected?

Assays that are particularly susceptible to interference by antioxidants like this compound include:

  • Reactive Oxygen Species (ROS) Assays: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are prone to interference as the antioxidant can directly scavenge ROS, reducing the fluorescent signal.[6][7][8][9][10]

  • Cell Viability Assays: Assays employing fluorescent dyes like Calcein AM may be affected, although the interference is often less direct. The lipophilic nature of the compound could potentially influence membrane dynamics or esterase activity required for dye activation.[11][12][13]

  • Mitochondrial Function Assays: Assays that measure mitochondrial membrane potential or mitochondrial ROS (e.g., using MitoSOX Red) can be influenced by compounds that affect cellular redox status.[14][15][16][17][18][19][20][21][22]

Troubleshooting Guides

Issue 1: Decreased Signal in a DCFDA-based ROS Assay

Possible Cause: Your experimental results show a significant decrease in ROS levels in cells treated with this compound, but you are unsure if this is a true biological effect or an artifact of assay interference.

Troubleshooting Steps:

  • Perform a Cell-Free Control: To distinguish between biological ROS scavenging and direct quenching of the fluorescent probe (DCF), set up a cell-free experiment.

  • Run a Quenching Control Plate: Prepare wells with the fluorescent product of the assay (DCF) at a known concentration and add varying concentrations of this compound. A decrease in fluorescence intensity with increasing concentrations of the compound indicates direct quenching.

  • Consider Alternative ROS Probes: If significant quenching is observed, consider using a ROS probe with a different chemical structure or a different detection mechanism that is less susceptible to interference from antioxidants.

Issue 2: Inconsistent or Unexpected Results in a Calcein AM Cell Viability Assay

Possible Cause: You are observing variability in Calcein AM fluorescence in cells treated with this compound that does not correlate with expected cell viability.

Troubleshooting Steps:

  • Evaluate Esterase Activity: The conversion of non-fluorescent Calcein AM to fluorescent calcein is dependent on intracellular esterase activity. The lipophilic nature of this compound could potentially alter cell membrane properties, affecting either the uptake of Calcein AM or the activity of these enzymes.[12][13] Consider performing a separate assay to measure esterase activity in the presence of the compound.

  • Optimize Staining Protocol: Adjust the incubation time and concentration of Calcein AM. It is possible that the presence of a lipophilic compound requires modified staining conditions for optimal dye loading and conversion.[12]

  • Use an Orthogonal Viability Assay: To confirm your results, use a different viability assay that relies on a different cellular parameter, such as a tetrazolium-based assay (e.g., MTT or XTT) which measures metabolic activity.

Quantitative Data Summary

Table 1: Representative Stern-Volmer Quenching Constants (Ksv) for Ascorbic Acid with a Fluorescent Probe (BSA) [5]

Temperature (K)Ksv (L·mol⁻¹)
2984.371 x 10³
3083.637 x 10³
3183.054 x 10³

Note: This data is for Bovine Serum Albumin (BSA) as the fluorophore and Ascorbic Acid as the quencher. The quenching efficiency will vary depending on the specific fluorophore and experimental conditions.

Experimental Protocols

Protocol 1: Assessing Fluorescence Quenching using Stern-Volmer Analysis

This protocol allows for the quantitative assessment of the quenching effect of this compound on a fluorescent probe.

Materials:

  • Fluorometer

  • 96-well black microplate

  • Fluorescent probe of interest (e.g., fluorescein or DCF)

  • This compound

  • Appropriate solvent (e.g., DMSO for the compound, buffer for the probe)

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable buffer.

  • Prepare a serial dilution of this compound in the same buffer.

  • In a 96-well plate, add a fixed concentration of the fluorescent probe to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with only the fluorescent probe.

  • Incubate the plate for a short period at room temperature, protected from light.

  • Measure the fluorescence intensity (F) at the appropriate excitation and emission wavelengths for the probe. The fluorescence of the control well is F₀.

  • Plot F₀/F versus the concentration of this compound.

  • The slope of the linear portion of the graph represents the Stern-Volmer quenching constant (Ksv).[23][29]

Protocol 2: Cell-Free DCFDA Interference Assay

This protocol helps determine if this compound directly interferes with the DCFDA assay in the absence of cells.

Materials:

  • Fluorescence plate reader

  • 96-well black microplate

  • DCFH-DA probe

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a working solution of DCFH by deacetylating DCFH-DA with NaOH, followed by neutralization with a buffer.

  • Prepare a serial dilution of this compound in PBS.

  • In a 96-well plate, add the DCFH solution, HRP, and the different concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of H₂O₂ to all wells.

  • Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at an excitation of ~485 nm and an emission of ~530 nm.

  • Analyze the rate of fluorescence increase. A reduction in the rate in the presence of this compound indicates interference.

Visualizations

Interference_Workflow cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Observation Unexpected Decrease in Fluorescence Signal Hypothesis1 Biological Effect (e.g., Reduced ROS) Observation->Hypothesis1 Possible Explanation Hypothesis2 Assay Interference (Quenching/Autofluorescence) Observation->Hypothesis2 Alternative Explanation Step3 Use Orthogonal Assay (Different Detection Method) Hypothesis1->Step3 To validate Step1 Perform Cell-Free Control Assay Hypothesis2->Step1 Step2 Run Quenching Control (Stern-Volmer Analysis) Step1->Step2 Conclusion2 Identify and Quantify Interference Step1->Conclusion2 If interference is detected Step2->Step3 Conclusion1 Confirm Biological Effect Step3->Conclusion1 If results correlate

Troubleshooting workflow for unexpected fluorescence results.

DCFDA_Assay_Interference cluster_cell Inside the Cell cluster_compound External Compound DCFH_DA DCFH-DA (non-fluorescent) Esterases Cellular Esterases DCFH_DA->Esterases Enters cell DCFH DCFH (non-fluorescent) Esterases->DCFH Deacetylation ROS Reactive Oxygen Species (ROS) DCFH->ROS Oxidation by DCF DCF (fluorescent) ROS->DCF Produces Fluorescence\nDetection Fluorescence Detection DCF->Fluorescence\nDetection AT2H This compound AT2H->ROS Scavenges AT2H->DCF Quenches fluorescence

Potential interference points in the DCFDA assay.

Calcein_AM_Workflow cluster_cell_entry Cellular Uptake cluster_conversion Enzymatic Conversion cluster_compound_effect Potential Interference Calcein_AM Calcein AM (non-fluorescent, lipophilic) Cell_Membrane Cell Membrane Calcein_AM->Cell_Membrane Crosses Intracellular_Esterases Intracellular Esterases Cell_Membrane->Intracellular_Esterases Enters cytoplasm Calcein Calcein (fluorescent, hydrophilic) Intracellular_Esterases->Calcein Hydrolyzes Fluorescence\n(Viable Cell) Fluorescence (Viable Cell) Calcein->Fluorescence\n(Viable Cell) AT2H This compound AT2H->Cell_Membrane Alters membrane properties? AT2H->Intracellular_Esterases Affects enzyme activity?

Calcein AM assay workflow and potential interference.

References

Technical Support Center: Working with Lipophilic Compounds in Aqueous Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with lipophilic compounds in aqueous-based cell culture systems.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to work with my lipophilic compound in aqueous culture media?

Lipophilic (fat-soluble) compounds inherently have poor water solubility.[1][2][3] This is due to their non-polar molecular structure, which is not amenable to interacting with polar water molecules in your culture medium. This fundamental challenge leads to several common experimental issues:

  • Precipitation: The compound may fall out of solution, appearing as crystals or a film in the media.[4][5][6]

  • Low Bioavailability: Even if not visibly precipitated, the compound may form aggregates, reducing the effective concentration available to the cells.[7][8]

  • Inaccurate Dosing: Poor solubility makes it difficult to achieve and maintain the desired final concentration in your experiment.[9]

  • Non-Specific Binding: Lipophilic compounds tend to adsorb to plastic and glass surfaces of labware, further reducing the actual concentration in the media.[10][11]

  • Stability Issues: The aqueous environment can lead to the degradation of sensitive lipophilic compounds.[10][12]

Q2: What is the first step I should take to dissolve my lipophilic compound?

The standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous culture medium.[13]

  • Choosing a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell lines at low concentrations.[4][5] Other options include ethanol, methanol, or dimethylformamide (DMF).[14]

  • Stock Concentration: Prepare a stock solution at a high enough concentration so that the final volume of solvent added to your culture media is minimal.

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% and often as low as 0.1%, to avoid solvent-induced cytotoxicity.[4][15] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q3: My compound precipitates when I add the DMSO stock to the culture medium. What should I do?

This is a very common problem that occurs when the lipophilic compound rapidly leaves the organic solvent and cannot be solubilized by the aqueous medium. Here is a troubleshooting workflow to address this:

G start Compound Precipitates in Media step1 Is the final solvent concentration <0.5%? start->step1 step2 Warm media to 37°C and vortex/sonicate during addition? step1->step2 Yes adjust Adjust stock concentration to lower final solvent % step1->adjust No step3 Perform serial dilutions instead of a single large dilution step? step2->step3 Yes try_heat Try warming and mixing step2->try_heat No step4 Lower the stock concentration and add a larger volume? step3->step4 Yes try_serial Try serial dilutions step3->try_serial No step5 Consider a co-solvent or delivery system. step4->step5 Yes try_lower_stock Try lowering stock conc. step4->try_lower_stock No adjust->step2 try_heat->step3 try_serial->step4 try_lower_stock->step5

Caption: Troubleshooting workflow for compound precipitation.

Q4: What are advanced delivery systems and when should I consider them?

If simple solvent-based methods fail, or if you need to avoid organic solvents altogether, several advanced delivery systems can be used.[3] These are particularly useful for in vivo studies or sensitive cell lines.

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate lipophilic drugs within their membrane.[7][16][17]

  • Nanoemulsions: Oil-in-water emulsions stabilized by surfactants that can carry lipophilic compounds.[18][19]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7]

  • Protein Conjugation: Binding the compound to a protein like Bovine Serum Albumin (BSA) can help keep it in solution. This is a common method for delivering fatty acids to cells.[20]

Troubleshooting Guides

Issue 1: Inconsistent experimental results and high variability.

High variability between wells or experiments can often be traced back to inconsistent compound concentration due to poor solubility or non-specific binding.

Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect your media under a microscope for micro-precipitates. Re-evaluate your solubilization method using the workflow above.Even if not visible to the naked eye, small precipitates can lead to large variations in the bioavailable drug concentration.[6]
Non-Specific Binding Pre-treat labware (e.g., pipette tips, plates) by incubating with a blocking agent like BSA. Use low-binding plasticware.Lipophilic compounds readily adsorb to hydrophobic plastic surfaces, reducing the effective concentration in the media.[10][11]
Stock Solution Instability Aliquot your stock solution after preparation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Some compounds are unstable in solution, even in DMSO, over long periods.[13]
Interaction with Media Components If using serum, be aware that your compound may bind to albumin and other proteins, reducing the free concentration. Consider serum-free media for certain assays.Protein binding can sequester the compound, affecting its availability to cells.[20][21]
Issue 2: Observed cytotoxicity is higher than expected or present in vehicle controls.

This may indicate that the solvent, and not the compound, is causing cellular stress, or that the delivery method is toxic.

| Solvent Concentration and Cytotoxicity Data | | :--- | :--- | :--- | | Solvent | Generally Accepted Max Concentration | Notes | | DMSO | < 0.5% (v/v)[15] | Can induce differentiation, oxidative stress, or other off-target effects at higher concentrations.[4] | | Ethanol | < 0.1% (v/v) | Generally more cytotoxic than DMSO.[4] | | Methanol | < 0.1% (v/v) | Can be toxic; use with caution. |

Troubleshooting Steps:

  • Run a Solvent Toxicity Curve: Before your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration for your specific cell line.

  • Ensure Complete Solubilization: If the compound precipitates, the actual concentration of the dissolved compound is unknown, making dose-response interpretations unreliable.

  • Check Purity of Compound: Impurities in the compound itself could be contributing to the cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a Lipophilic Compound Stock Solution in DMSO

This protocol outlines the standard method for preparing a concentrated stock solution.

G cluster_0 Preparation Workflow A Weigh Compound B Calculate required volume of DMSO for d_esired stock conc. A->B C Add DMSO to compound B->C D Vortex/Sonicate until fully dissolved. Warm to 37°C if needed. C->D E Aliquot into low-binding tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Accurately weigh the desired amount of your lipophilic compound in a sterile, conical tube.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve the target stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex vigorously. If the compound does not dissolve, use a water bath sonicator or warm the solution briefly to 37°C.[13] Visually inspect to ensure no solid particles remain.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in low-binding microtubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Thin-Film Hydration for Liposome Encapsulation

This method is used to encapsulate a lipophilic compound into liposomes for improved delivery in aqueous media.[17]

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC), cholesterol, and your lipophilic compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[17]

    • Attach the flask to a rotary evaporator to remove the organic solvent under vacuum, creating a thin, uniform lipid film on the flask wall.

    • Further dry the film under a vacuum overnight to remove any residual solvent.[17]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) to the flask.

    • Agitate the flask vigorously (e.g., by vortexing or stirring) at a temperature above the lipid's phase transition temperature (Tc). This causes the lipid film to peel off and form multilamellar vesicles (MLVs).[17]

  • Size Reduction (Extrusion):

    • To obtain uniformly sized vesicles (e.g., 100 nm), subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 21 times) through a polycarbonate membrane with a defined pore size using a liposome extruder. This process should also be performed above the Tc of the lipid.[17]

  • Purification:

    • Remove any unencapsulated compound via dialysis or size exclusion chromatography.

G cluster_0 Liposome Preparation via Thin-Film Hydration A 1. Dissolve lipids and lipophilic drug in organic solvent B 2. Create thin film using a rotary evaporator A->B C 3. Hydrate film with aqueous buffer to form multilamellar vesicles (MLVs) B->C D 4. Extrude through polycarbonate membrane to form unilamellar vesicles C->D E 5. Purify to remove unencapsulated drug D->E

Caption: Experimental workflow for liposome encapsulation.

References

Validation & Comparative

Ascorbyl Tetra-2-Hexyldecanoate vs. L-Ascorbic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of dermatological and cosmetic research, Vitamin C stands as a cornerstone ingredient, lauded for its antioxidant, collagen-boosting, and anti-pigmentary properties. The most biologically active form, L-ascorbic acid (L-AA), serves as the benchmark for efficacy. However, its inherent instability and limited skin penetration present significant formulation challenges. This has led to the development of various derivatives, among which Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipid-soluble ester, has garnered considerable attention.

This guide provides an objective comparison of this compound and L-ascorbic acid, focusing on their performance, mechanisms of action, and stability, supported by experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis: Physicochemical and Biological Properties

L-ascorbic acid is the pure, water-soluble form of Vitamin C, directly utilized by the body for various enzymatic reactions.[1][2] In contrast, this compound is a stable, oil-soluble precursor (pro-drug) that is metabolized into L-ascorbic acid within the skin.[1][3] This fundamental difference in their chemical nature dictates their stability, penetration capabilities, and irritation potential.

Stability and Penetration

L-AA is notoriously unstable and rapidly oxidizes when exposed to air, light, and heat, leading to a loss of potency.[4][5][6] Its hydrophilic (water-soluble) nature also impedes its ability to penetrate the lipid-rich stratum corneum.[1][4]

AT2H, being a lipophilic (oil-soluble) ester, exhibits far greater stability in formulations.[4][5] Its lipid solubility facilitates superior penetration through the skin barrier to reach the deeper layers of the epidermis and dermis, where it is converted by intracellular esterases into active L-ascorbic acid.[3][7][8]

Biological Efficacy

  • Antioxidant Activity: Both molecules provide potent antioxidant protection. L-AA directly neutralizes free radicals, while AT2H acts as a delivery system to provide L-AA within the skin for the same effect.[9][10] In one study, 100 μM of AT2H was shown to prevent the decrease in viability of HaCaT keratinocytes induced by UVB radiation and other oxidative stressors.[11]

  • Collagen Synthesis: L-ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[12][13][14] It also preferentially stimulates the transcription of procollagen genes.[15][16] As AT2H is converted to L-AA in the dermis, it effectively promotes collagen synthesis.[10] Some studies suggest that its enhanced penetration may lead to more significant collagen production compared to topical L-AA.[7][17]

  • Hyperpigmentation and Melanin Inhibition: AT2H has demonstrated a potent ability to inhibit melanogenesis. Research indicates that even at a low concentration of 0.1%, it can reduce melanin synthesis by 80%.[7] Another study reported that a 10% concentration of AT2H eliminated age spots after 16 weeks of application.[7]

  • Irritation Potential: L-ascorbic acid requires a low pH (typically below 3.5) for optimal stability and penetration, which can cause skin irritation, particularly in sensitive individuals.[2][5] AT2H is non-acidic and well-tolerated, making it suitable for a wider range of skin types without the risk of irritation.[5][7][17]

Quantitative Data Summary

The following tables summarize the key comparative data between L-ascorbic acid and this compound.

Table 1: Physicochemical and Performance Characteristics

FeatureL-Ascorbic Acid (L-AA)This compound (AT2H)
Chemical Nature Pure, biologically active Vitamin CStable, lipid-soluble precursor (pro-drug)
Solubility Water-soluble (Hydrophilic)Oil-soluble (Lipophilic)[11]
Stability Highly unstable; degrades with exposure to light, air, heat[4][6]Exceptionally stable[4][10]
Skin Penetration Poor, limited by lipid barrier[4][5]Superior, penetrates deeper into dermis[1][7][8]
Irritation Potential High, due to low pH requirement[2][5]Low, non-irritating[7][17]
Bioavailability Direct, but limited by penetrationHigh, due to penetration and subsequent conversion to L-AA[3]

Table 2: Comparative Efficacy Based on Experimental Data

ParameterL-Ascorbic Acid (L-AA)This compound (AT2H)Source
Melanin Synthesis Inhibition Effective, but penetration-limited80% reduction at 0.1% concentration[7]
Age Spot Reduction EffectiveEliminated age spots at 10% over 16 weeks[7]
Collagen Synthesis Gold standard cofactor and gene stimulator[12][15]Reported to stimulate collagen production at least 2x more than L-AA[7]
Cell Protection (HaCaT Keratinocytes) Standard antioxidant100 μM prevents viability decrease from UVB/H₂O₂[11]

Visualization of Mechanisms

The following diagrams illustrate the distinct pathways of skin penetration and the role of Vitamin C in collagen synthesis.

G cluster_0 Skin Surface (Stratum Corneum) cluster_1 Epidermis / Dermis LAA_applied L-Ascorbic Acid (L-AA) (Hydrophilic) LAA_active Active L-AA LAA_applied->LAA_active Poor Penetration AT2H_applied This compound (AT2H) (Lipophilic) AT2H_penetrated Penetrated AT2H AT2H_applied->AT2H_penetrated Superior Penetration Bio_Effect Biological Effects (Collagen Synthesis, Antioxidant) LAA_active->Bio_Effect Conversion Esterase Conversion AT2H_penetrated->Conversion Conversion->LAA_active

Caption: Comparative skin penetration and activation pathways of L-AA vs. AT2H.

G cluster_0 Cellular Mechanisms of Collagen Synthesis cluster_1 Nucleus cluster_2 Endoplasmic Reticulum LAA L-Ascorbic Acid (from AT2H or direct) Procollagen_Gene Procollagen Genes (COL1A1, COL1A2) LAA->Procollagen_Gene Hydroxylation Prolyl & Lysyl Hydroxylases LAA->Hydroxylation Essential Cofactor mRNA Procollagen mRNA Procollagen_Gene->mRNA Stimulates Transcription Procollagen_Peptide Procollagen Polypeptide mRNA->Procollagen_Peptide Translation Procollagen_Peptide->Hydroxylation Mature_Procollagen Mature, Stable Procollagen Hydroxylation->Mature_Procollagen

Caption: Signaling pathway of L-ascorbic acid in promoting collagen synthesis.

Experimental Protocols

Detailed methodologies for key assays are provided below as representative examples for evaluating the efficacy of Vitamin C compounds.

Protocol 1: In Vitro Skin Penetration Study
  • Model: Franz diffusion cells using excised human or porcine skin.

  • Formulation Preparation: Prepare formulations of L-AA (e.g., 10% in water-based serum, pH 3.5) and AT2H (e.g., 10% in an oil-based serum).

  • Application: Apply a finite dose of each formulation to the epidermal side of the skin mounted in the Franz cell.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid (e.g., phosphate-buffered saline with a solubilizer).

  • Skin Sectioning: At the end of the experiment, dismount the skin. Separate the stratum corneum (via tape stripping) from the epidermis and dermis.

  • Quantification: Extract the active ingredient from the skin layers and receptor fluid. Analyze the concentration of L-AA and AT2H using High-Performance Liquid Chromatography (HPLC).

  • Analysis: Calculate the cumulative amount and flux of the compound that has penetrated through the skin into the receptor fluid and retained within the different skin layers.

Protocol 2: Collagen Synthesis Assay in Human Dermal Fibroblasts
  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Treatment: Seed fibroblasts in 24-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Treat cells with varying concentrations of L-AA and AT2H for 48-72 hours. A positive control, such as TGF-β1, may be used.[13]

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the amount of newly synthesized collagen by quantifying the Procollagen Type I C-Peptide (PIP) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Normalization: Lyse the cells and measure total protein content (e.g., using a BCA assay) to normalize the PIP levels to the cell number.

  • Analysis: Compare the normalized PIP concentrations between control and treated groups to determine the fold-increase in collagen synthesis.

Protocol 3: Antioxidant Capacity Assay (Cell-Based)
  • Model: Human keratinocytes (e.g., HaCaT cell line).

  • Pre-treatment: Seed cells in a 96-well plate. Pre-treat with L-AA and AT2H for 24 hours.

  • Induction of Oxidative Stress: Remove media and expose cells to an oxidative stressor, such as H₂O₂ (e.g., 500 µM) or subject them to UVB radiation.

  • Cell Viability Measurement: After the stress induction, measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The assay measures mitochondrial activity, which is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the unstressed control. A higher viability in the pre-treated groups indicates a protective antioxidant effect.

Conclusion

L-ascorbic acid remains the gold standard for Vitamin C activity due to its direct biological function.[12][15] However, its utility in topical formulations is hampered by significant stability and penetration issues. This compound emerges as a highly effective alternative, offering superior stability, enhanced skin penetration, and minimal irritation potential.[4][5][8] By acting as a stable delivery vehicle that is converted to L-ascorbic acid within the skin, AT2H ensures that the active molecule reaches its target sites in the epidermis and dermis to exert its antioxidant, collagen-stimulating, and skin-brightening effects. For researchers and formulators, AT2H represents a reliable and potent option to overcome the traditional challenges associated with topical Vitamin C delivery.

References

A Comparative Analysis of the Antioxidant Capacities of Ascorbyl Tetra-2-Hexyldecanoate and Ascorbyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two lipid-soluble vitamin C derivatives: Ascorbyl Tetra-2-Hexyldecanoate (AT2H) and Ascorbyl Palmitate (AP). The focus is on their respective antioxidant capacities, supported by available experimental data and an examination of their mechanisms of action.

Introduction

This compound and Ascorbyl Palmitate are esterified forms of L-ascorbic acid, designed to enhance stability and improve penetration into lipophilic environments such as cell membranes. Their primary function as antioxidants is to neutralize harmful free radicals, thereby mitigating oxidative stress.[1][2] AT2H is a tetraester of ascorbic acid and isopalmitic acid, while AP is a monoester of ascorbic acid and palmitic acid.[3] This structural difference is believed to influence their physicochemical properties and, consequently, their antioxidant efficacy.

Data Presentation: Antioxidant Capacity

Direct comparative studies providing quantitative data on the antioxidant capacity of this compound versus Ascorbyl Palmitate are limited in the reviewed literature. However, data from individual studies on each compound can provide insights into their relative potencies.

One study evaluated the antioxidant efficiency of Ascorbyl Palmitate in a Trolox Equivalent Antioxidant Capacity (TEAC) assay. The results indicated that 6-O-ascorbyl palmitate demonstrated 84% of the antioxidant efficiency of L-ascorbic acid.[4]

CompoundAssayRelative Antioxidant CapacitySource
Ascorbyl Palmitate TEAC84% efficiency compared to L-ascorbic acid[4]
This compound -Data from a comparable head-to-head study is not readily available in the reviewed literature.-

Note: The absence of a direct comparative value for this compound in a similar assay highlights a gap in the current research literature.

Signaling Pathways and Mechanisms of Action

Both AT2H and AP exert their antioxidant effects primarily by scavenging reactive oxygen species (ROS). However, their influence on cellular signaling pathways appears to differ based on available research.

Ascorbyl Palmitate (AP):

In response to UVB-induced oxidative stress in keratinocytes, Ascorbyl Palmitate has been shown to reduce cellular ROS levels.[1][5][6] This reduction in ROS leads to the inhibition of several downstream signaling cascades. Specifically, AP inhibits the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and p38 kinase.[1][5][6] Interestingly, under the same conditions, AP was found to promote the activation of c-Jun N-terminal Kinase (JNK).[5][6]

AP_Signaling_Pathway UVB UVB Radiation ROS Cellular ROS UVB->ROS EGFR EGFR ROS->EGFR Activates ERK ERK1/2 ROS->ERK Activates p38 p38 Kinase ROS->p38 Activates JNK JNK ROS->JNK Activates AP Ascorbyl Palmitate AP->ROS Inhibits AP->EGFR Inhibits AP->ERK Inhibits AP->p38 Inhibits AP->JNK Promotes Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) EGFR->Cellular_Response ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response

Antioxidant signaling of Ascorbyl Palmitate.

This compound (AT2H):

Detailed signaling pathway information for AT2H is less specific in the available literature. It is known to prevent the decrease in viability of keratinocytes induced by UVB, hydrogen peroxide, or tert-butyl hydroperoxide.[7] This protective effect is associated with a reduction in the production of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) and Prostaglandin E2 (PGE2).[7] Furthermore, AT2H is described as exhibiting Superoxide Dismutase (SOD)-like activity, directly neutralizing superoxide radicals.[2]

AT2H_Signaling_Pathway Oxidative_Stress Oxidative Stress (UVB, H₂O₂) Cell_Damage Keratinocyte Damage Oxidative_Stress->Cell_Damage AT2H Ascorbyl Tetra-2- hexyldecanoate AT2H->Cell_Damage Prevents IL1a IL-1α Production AT2H->IL1a Reduces PGE2 PGE2 Production AT2H->PGE2 Reduces Superoxide Superoxide Radicals AT2H->Superoxide SOD-like activity Cell_Damage->IL1a Cell_Damage->PGE2 Inflammation Inflammation IL1a->Inflammation PGE2->Inflammation

Antioxidant mechanism of this compound.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant capacity assays that can be used to compare AT2H and AP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (AT2H, AP)

  • Positive control (e.g., L-ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve AT2H and AP in a suitable solvent (e.g., ethanol, DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. Include a blank (solvent + DPPH) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare DPPH Solution Mix Mix Samples and DPPH DPPH_prep->Mix Sample_prep Prepare Sample Dilutions (AT2H, AP, Control) Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical generator

  • Test compounds (AT2H, AP)

  • Positive control (e.g., Quercetin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.

  • Cell Treatment: Wash the cells and treat them with various concentrations of the test compounds (AT2H, AP) and the positive control for a specific duration (e.g., 1 hour).

  • Probe Loading: After treatment, wash the cells and incubate them with the DCFH-DA probe. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and add AAPH to induce the generation of peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results can be expressed as quercetin equivalents.

Conclusion

Both this compound and Ascorbyl Palmitate are valuable lipophilic antioxidants derived from vitamin C. While both function by scavenging free radicals, the available data suggests potential differences in their interactions with cellular signaling pathways. Ascorbyl Palmitate has been shown to modulate specific UVB-induced signaling cascades involving EGFR, MAP kinases, and JNK. In contrast, this compound is noted for its ability to reduce pro-inflammatory mediators and exhibit SOD-like activity.

A significant gap in the current scientific literature is the lack of direct, quantitative comparisons of their antioxidant capacities using standardized assays. Further research with head-to-head in vitro and cellular assays is necessary to definitively elucidate the relative antioxidant potencies of these two important vitamin C esters. Such studies would be invaluable for researchers and professionals in the development of pharmaceuticals and scientifically-backed consumer health products.

References

The Intracellular Conversion of Ascorbyl Tetra-2-Hexyldecanoate to Vitamin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ascorbyl Tetra-2-Hexyldecanoate's (AT2H) performance against other common Vitamin C derivatives, focusing on the critical aspect of intracellular conversion to the biologically active L-Ascorbic Acid. The information presented is supported by available experimental data and detailed methodologies to aid in research and development.

Unveiling the Pro-Vitamin: How this compound Becomes Active

This compound, a lipid-soluble precursor to Vitamin C, is designed for enhanced stability and skin penetration.[1] Its efficacy hinges on its ability to be converted into L-Ascorbic Acid within the skin cells. This conversion is a crucial step for the molecule to exert its well-known antioxidant, collagen-boosting, and skin-brightening effects. The primary mechanism for this transformation is enzymatic hydrolysis.

The lipophilic nature of AT2H allows it to readily pass through the lipid-rich stratum corneum, the outermost layer of the skin.[1] Once it reaches the viable epidermis and dermis, it is metabolized by intracellular enzymes, specifically carboxylesterases, which are present in skin cells like keratinocytes.[1] These enzymes cleave the ester bonds, releasing the active L-Ascorbic Acid.

G cluster_0 Stratum Corneum (Lipid Barrier) cluster_1 Viable Epidermis/Dermis (Intracellular Space) AT2H_ext This compound (Topical Application) AT2H_int This compound AT2H_ext->AT2H_int Penetration AA L-Ascorbic Acid (Active Vitamin C) AT2H_int->AA Enzymatic Hydrolysis Esterases Carboxylesterases Esterases->AT2H_int G cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis prep Prepare 1 mM AT2H solution in HEPES buffer with DMSO and ethylene glycol enzyme Add Carboxylesterase-2 (1 mg/mL) prep->enzyme incubation Incubate at 37°C enzyme->incubation sampling Collect samples at 15, 60, 120, 240 min incubation->sampling stop Stop reaction with Methanol sampling->stop hplc Analyze AT2H and L-Ascorbic Acid by HPLC stop->hplc G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Preparation cluster_2 Quantification culture Culture skin cells to 80-90% confluency treat Treat with Vitamin C derivatives for 24h culture->treat wash Wash cells with PBS treat->wash lyse Lyse cells and collect lysate wash->lyse precipitate Precipitate proteins with metaphosphoric acid lyse->precipitate centrifuge Centrifuge and collect supernatant precipitate->centrifuge hplc Analyze intracellular L-Ascorbic Acid by HPLC centrifuge->hplc

References

A Comparative Guide to Ascorbyl Tetra-2-Hexyldecanoate and Astaxanthin in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ascorbyl tetra-2-hexyldecanoate and Astaxanthin, two potent antioxidants employed in the prevention of oxidative stress. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, and outline the methodologies used in these investigations.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Antioxidants are critical in mitigating this damage. This guide focuses on a comparative analysis of a stable, oil-soluble vitamin C derivative, this compound, and a naturally occurring carotenoid, Astaxanthin, to inform research and development in therapeutics and dermo-cosmetics.

Mechanisms of Action

This compound:

This compound, a lipophilic precursor to ascorbic acid, functions primarily by neutralizing free radicals.[1][2][3] Once it penetrates the skin's lipid barrier, it is enzymatically converted to ascorbic acid (Vitamin C).[3] Its oil-soluble nature allows it to effectively protect cell membranes from lipid peroxidation.[1] The primary antioxidant mechanism involves donating electrons to neutralize free radicals, thus preventing them from causing cellular damage.[2] While it is a potent antioxidant, some research suggests its stability and efficacy are enhanced when formulated with other antioxidants like Vitamin E.[4] It is recognized for its ability to reduce UV-induced cellular and DNA damage.[5]

Astaxanthin:

Astaxanthin is a powerful antioxidant with a unique molecular structure that allows it to span the entire cell membrane, providing protection to both the water- and fat-soluble parts of the cell.[6] Its mechanism of action is multifaceted:

  • Direct Radical Scavenging: Astaxanthin effectively neutralizes a wide range of reactive oxygen species (ROS), including singlet oxygen, superoxide, and hydroxyl radicals.[6]

  • Activation of the Nrf2-ARE Pathway: Astaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9][10][11][12] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[6]

  • Anti-inflammatory Effects: Astaxanthin can modulate the NF-κB and MAPK signaling pathways, which are involved in the inflammatory response.[13]

Quantitative Data on Antioxidant Performance

The following tables summarize quantitative data on the antioxidant efficacy of this compound and Astaxanthin from various in vitro studies. It is critical to note that these results are from different studies and do not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: Antioxidant Capacity of this compound (THDC)

AssayMetricResultSource
Oxygen Radical Absorbance Capacity (ORAC)µM Trolox equivalents/g1035[14]
Inhibition of Lipid PeroxidationIC5038.7 mg/mL[14]
Hydrogen Peroxide (H2O2) NeutralizationIC50850 µg/mL[14]

Table 2: Antioxidant Capacity of Astaxanthin

AssayMetricResultSource
DPPH Radical ScavengingIC5015.39 µg/mL[15]
ABTS Radical ScavengingIC5020.32 µg/mL[15]
DPPH Radical ScavengingIC5017.5 ± 3.6 ppm
ABTS Radical ScavengingEC507.7 ± 0.6 µg/mL
Singlet Oxygen QuenchingEC509.2 ± 0.5 µg/mL

Experimental Protocols

This compound (THDC) Antioxidant Assays:

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: The antioxidant activity of THDC against various reactive oxygen species was determined and quantified as µmole Trolox equivalents (TE) per gram.[14]

  • Inhibition of Lipid Peroxidation: The ability of THDC to inhibit lipid peroxidation was assessed, and the half-maximal inhibitory concentration (IC50) was calculated.[14]

  • Hydrogen Peroxide (H2O2) Scavenging Activity: The neutralization of H2O2 by varying concentrations of THDC was measured to determine the IC50 value.[14]

Astaxanthin Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of astaxanthin to donate a hydrogen atom and scavenge the stable DPPH radical was measured spectrophotometrically. The concentration of astaxanthin required to scavenge 50% of the DPPH radicals (IC50) was determined.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of astaxanthin to scavenge the ABTS radical cation. The reduction in absorbance is proportional to the antioxidant concentration, and the IC50 value is calculated.[15]

  • Singlet Oxygen Quenching Assay: The efficiency of astaxanthin in quenching singlet oxygen was evaluated, and the concentration required for 50% quenching (EC50) was determined.

Signaling Pathway and Experimental Workflow Diagrams

Astaxanthin_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1_Complex Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1_Complex Induces dissociation Astaxanthin Astaxanthin Astaxanthin->Nrf2_Keap1_Complex Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1_Complex->Keap1 Nrf2_Keap1_Complex->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression Initiates Experimental_Workflow Cell_Culture Cell Culture (e.g., Keratinocytes, Fibroblasts) Induce_OS Induction of Oxidative Stress (e.g., H2O2, UV radiation) Cell_Culture->Induce_OS Treatment Treatment with This compound or Astaxanthin Induce_OS->Treatment Measurement Measurement of Oxidative Stress Markers (ROS levels, Lipid Peroxidation) Treatment->Measurement Analysis Analysis of Signaling Pathways (e.g., Nrf2 activation via Western Blot, qPCR) Treatment->Analysis Data_Quantification Data Quantification (e.g., IC50, Fold Change) Measurement->Data_Quantification Analysis->Data_Quantification

References

A Head-to-Head Comparison of Ascorbyl Tetra-2-Hexyldecanoate and Other Key Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research and drug development, the selection of an appropriate antioxidant agent is paramount to achieving desired therapeutic or protective outcomes. This guide provides a comprehensive, data-driven comparison of Ascorbyl tetra-2-hexyldecanoate, a stable, lipophilic vitamin C derivative, against other widely utilized antioxidants: L-ascorbic acid, α-tocopherol, and ferulic acid. The following sections detail their respective performance in various antioxidant assays, their mechanisms of action in key physiological pathways, and the experimental protocols to facilitate reproducible research.

Executive Summary of Antioxidant Performance

This compound presents a unique profile characterized by its high stability and lipophilicity, enabling enhanced skin penetration. While some data suggests it may be a less potent direct radical scavenger compared to the classic antioxidant L-ascorbic acid, its efficacy in biological systems is underscored by its ability to stimulate collagen synthesis and inhibit melanogenesis. The choice of antioxidant should, therefore, be guided by the specific application, considering factors such as the target tissue, delivery system, and desired biological effect.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant efficacy of this compound and its counterparts. It is important to note that direct comparative studies across all assays are limited, and data has been compiled from various sources. Experimental conditions can influence results, and the provided data should be interpreted within this context.

Table 1: In Vitro Antioxidant Activity - Radical Scavenging Assays

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)Notes
This compound Data not readily availableData not readily availableOne study reported it as a "poor antioxidant" with an IC50 of 850 µg/mL for H2O2 scavenging and an ORAC value of 1035 μM Trolox equivalents per gram[1].
L-Ascorbic Acid 3.37 µg/mL[2], 5.00 µg/mL[3], 24.34 µg/mL[4]Data not readily available in comparative formatWidely recognized as a potent radical scavenger.
α-Tocopherol Active, but specific IC50 values for direct comparison are varied.Data not readily available in comparative formatA study noted that unlike carotenoids, α-tocopherol demonstrates DPPH scavenging activity.
Ferulic Acid 9.9 µg/mL[5]Data not readily available in comparative formatKnown for its potent antioxidant and synergistic effects with other vitamins.

Table 2: Biological Efficacy - Cellular and Physiological Effects

AntioxidantCellular Antioxidant Activity (CAA) AssayCollagen SynthesisMelanin Inhibition
This compound Data not readily availableReported to increase collagen synthesis more effectively than L-ascorbic acid. A similar derivative, ascorbyl tetraisopalmitate, showed a stronger effect on collagen and proteoglycan synthesis[6].Inhibits tyrosinase activity, a key enzyme in melanin production[5].
L-Ascorbic Acid Data not readily available in comparative formatInduced a twofold increase in type VII collagen synthesis[7].Inhibits melanogenesis through various mechanisms, including interaction with copper ions at the tyrosinase active site[5].
α-Tocopherol Data not readily available in comparative formatProtects against oxidative stress-induced damage to collagen.Can have a modest inhibitory effect on melanogenesis.
Ferulic Acid Data not readily available in comparative formatProtects collagen from degradation by inhibiting oxidative stress.Can inhibit tyrosinase activity.

Mechanisms of Action: Signaling Pathways

The biological effects of these antioxidants extend beyond simple radical scavenging and involve modulation of key cellular signaling pathways.

Collagen Synthesis: The TGF-β Signaling Pathway

Ascorbic acid and its derivatives play a crucial role in collagen synthesis, not only as co-factors for prolyl and lysyl hydroxylases but also by stimulating the expression of collagen genes. The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of collagen production.

TGF_beta_pathway cluster_Nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Collagen_gene Collagen Gene (e.g., COL1A1, COL1A2) Smad_complex->Collagen_gene Activates Transcription Collagen_mRNA Collagen mRNA Collagen_gene->Collagen_mRNA Procollagen Procollagen Collagen_mRNA->Procollagen Translation Collagen Collagen Procollagen->Collagen Post-translational modification Ascorbic_Acid Ascorbic Acid & Derivatives Ascorbic_Acid->Collagen_gene Stimulates Expression Ascorbic_Acid->Procollagen Cofactor for Hydroxylation MITF_pathway UV_Stress UV Radiation / Oxidative Stress MC1R MC1R UV_Stress->MC1R Activates AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Production Antioxidants Antioxidants (e.g., this compound) Antioxidants->UV_Stress Neutralizes Antioxidants->Tyrosinase Inhibits Activity

References

Safety Operating Guide

Proper Disposal of Ascorbyl Tetra-2-Hexyldecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble vitamin C derivative commonly used in cosmetic and pharmaceutical research.

This compound, while offering significant benefits in various applications, requires careful handling and disposal due to its potential environmental and health hazards.[1][2][3][4][5] Adherence to established protocols is paramount to protect both laboratory personnel and the environment.

Hazard and Disposal Summary

The following table summarizes the key hazard classifications and recommended disposal procedures for this compound.

Hazard ClassificationDisposal Recommendation
Skin Corrosion/Irritation (Category 2)[1]Dispose of in a designated hazardous waste container.[6][7][8]
Serious Eye Damage/Eye Irritation (Category 2)[1]Follow institutional and local regulations for chemical waste.
Hazardous to the Aquatic Environment (Acute and Chronic)[2][4]Do not release into the environment.[1][2][3]
Allergic Skin Reaction (May Occur)[3][4][5]Collect spillage and dispose of in a suitable, labeled container.[1][2][3]

Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][5]

  • Handle the chemical in a well-ventilated area to avoid inhalation of any vapors or mists.[2][3]

  • Avoid contact with skin and eyes.[1][3] In case of contact, rinse thoroughly with water.[1][2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Collect all waste, including empty containers, contaminated materials (e.g., pipette tips, absorbent pads), and expired product, in a designated, properly labeled, and leak-proof hazardous waste container.[6][7][8]

  • The container must be compatible with the chemical.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a designated secondary containment area away from incompatible materials.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

4. Disposal Method:

  • The primary recommended disposal method is incineration.[3]

  • For liquid waste, it may be necessary to dissolve or mix the material with a combustible solvent before incineration.[3] Consult your institution's environmental health and safety (EHS) office for a list of approved solvents.

  • Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste for final disposal at an approved industrial combustion plant or incinerator.[2][5]

5. Spill Management:

  • In the event of a spill, contain the material to prevent it from entering drains or waterways.[2][3]

  • Absorb liquid spills with an inert material such as sand, diatomite, or universal binders.[4]

  • Sweep up or vacuum spilled solid material and place it in a suitable container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Ascorbyl_Tetra_2_Hexyldecanoate_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label Label Container Clearly: 'Hazardous Waste' 'this compound' segregate->label store Store in a Cool, Dry, Well-Ventilated Area in Secondary Containment label->store spill Spill Occurs? store->spill contain_spill Contain and Clean Up Spill Using Appropriate Materials spill->contain_spill Yes disposal_request Contact Environmental Health & Safety (EHS) for Waste Pickup spill->disposal_request No collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->store incineration Licensed Contractor Transports Waste for Incineration at an Approved Facility disposal_request->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management policies and local regulations.[6][9][10]

References

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